(2S)-2-amino-4-methyl-4-pentenoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABWDKROPVYJBH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426469 | |
| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87392-13-0 | |
| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of (2S)-2-amino-4-methyl-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-amino-4-methyl-4-pentenoic acid is a non-proteinogenic α-amino acid, a class of compounds of growing interest in medicinal chemistry and drug development. As structural analogues of natural amino acids, they serve as valuable building blocks for synthesizing peptidomimetics, constrained peptides, and other complex molecules with unique biological activities. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the known physicochemical characteristics of (2S)-2-amino-4-methyl-4-pentenoic acid, outlines experimental protocols for their determination, and discusses the implications of these properties for its use in research and development.
Chemical Structure and Basic Properties
(2S)-2-amino-4-methyl-4-pentenoic acid, as its name implies, is a six-carbon amino acid with a chiral center at the α-carbon in the (S)-configuration. It features a terminal double bond and a methyl group at the C4 position.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| CAS Number | 96886-55-4 (for (S)-(-)-2-Amino-2-methyl-4-pentenoic acid) | |
| Appearance | White to pale cream or pale yellow powder |
Note on CAS Numbers: It is crucial to note that various CAS numbers may be associated with similar, but not identical, structures. Researchers should verify the specific isomer and stereochemistry corresponding to the CAS number in use.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As an amino acid, (2S)-2-amino-4-methyl-4-pentenoic acid exhibits amphoteric properties, and its solubility is expected to be highly dependent on pH.
Aqueous Solubility: (S)-(-)-2-Amino-2-methyl-4-pentenoic acid has been reported to be "very soluble in water". However, quantitative data is not readily available in the literature. The zwitterionic nature of amino acids at their isoelectric point generally allows for strong interactions with polar solvents like water.
Organic Solvent Solubility: Generally, non-proteinogenic amino acids exhibit limited solubility in non-polar organic solvents. The solubility is expected to increase in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), especially with the aid of heating or sonication.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method.
Objective: To quantitatively determine the solubility of (2S)-2-amino-4-methyl-4-pentenoic acid in various solvents.
Materials:
-
(2S)-2-amino-4-methyl-4-pentenoic acid
-
Selected solvents (e.g., water, ethanol, DMSO, acetone)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of (2S)-2-amino-4-methyl-4-pentenoic acid to a vial containing a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved amino acid using a validated analytical method such as HPLC.
-
The solubility is expressed as mg/mL or mol/L.
Caption: Workflow for solubility determination using the shake-flask method.
Acid-Base Properties (pKa)
Estimated pKa Values:
-
pKa₁ (α-carboxyl group): Expected to be in the range of 2.0 - 2.5.
-
pKa₂ (α-amino group): Expected to be in the range of 9.0 - 10.0.
Experimental Protocol for pKa Determination via Potentiometric Titration
Objective: To determine the pKa values of the carboxylic acid and amino groups of (2S)-2-amino-4-methyl-4-pentenoic acid.
Materials:
-
(2S)-2-amino-4-methyl-4-pentenoic acid
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Dissolve a precisely weighed amount of the amino acid in a known volume of deionized water.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Begin stirring the solution and record the initial pH.
-
Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition until the pH drops to approximately 1.5.
-
In a separate experiment, titrate a fresh solution of the amino acid with the standardized NaOH solution in a similar incremental manner until the pH reaches approximately 12.5.
-
Plot the pH versus the volume of titrant added for both titrations.
-
The pKa values are determined from the half-equivalence points on the titration curve. The pKa of the carboxyl group will be in the acidic range, and the pKa of the amino group will be in the basic range.
Caption: Logical flow for pKa determination by potentiometric titration.
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and identification of (2S)-2-amino-4-methyl-4-pentenoic acid.
Infrared (IR) Spectroscopy: An IR spectrum for a closely related compound, 2-amino-4-methyl-pentenoic acid, is available from the NIST WebBook.[1] Key expected vibrational frequencies for (2S)-2-amino-4-methyl-4-pentenoic acid include:
-
~3000-3100 cm⁻¹: N-H stretching of the amino group.
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1590-1640 cm⁻¹: N-H bending of the amino group.
-
~1640-1680 cm⁻¹: C=C stretching of the alkene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR spectra for this compound are not readily available in public databases, the expected chemical shifts can be predicted based on its structure.
-
¹H NMR:
-
The vinyl protons (=CH₂) would appear as distinct signals in the olefinic region (~4.8-5.2 ppm).
-
The α-proton (-CH(NH₂)-) would be a multiplet around 3.5-4.0 ppm.
-
The allylic protons (-CH₂-C=) would appear around 2.2-2.6 ppm.
-
The methyl protons (-CH₃) attached to the double bond would be a singlet around 1.7-1.9 ppm.
-
The protons of the amino and carboxylic acid groups are often broad and may exchange with the solvent.
-
-
¹³C NMR:
-
The carboxylic carbon (C=O) would be the most downfield signal (~170-180 ppm).
-
The carbons of the double bond (C=C) would appear in the range of ~115-145 ppm.
-
The α-carbon (-CH(NH₂)-) would be found around 50-60 ppm.
-
The allylic carbon (-CH₂-) would be around 30-40 ppm.
-
The methyl carbon (-CH₃) would be the most upfield signal (~20-25 ppm).
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI): In positive ion mode, the molecule would likely show a prominent ion at [M+H]⁺ (m/z 130.08). In negative ion mode, an ion at [M-H]⁻ (m/z 128.07) would be expected.
-
Fragmentation: Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and cleavage of the side chain.
Synthesis
A plausible synthetic route could involve the alkylation of a chiral nickel(II) complex of the Schiff base of glycine with 4-bromo-2-methyl-1-butene. Subsequent hydrolysis of the complex would yield the desired amino acid.
Conclusion
(2S)-2-amino-4-methyl-4-pentenoic acid is a molecule with significant potential in the development of novel therapeutics and research tools. A thorough understanding of its physicochemical properties, including solubility, pKa, and spectroscopic characteristics, is essential for its successful application. This guide has provided an overview of these properties and outlined standard experimental protocols for their determination. Further research to obtain precise experimental data for this specific compound will be invaluable to the scientific community.
References
-
National Institute of Standards and Technology (NIST). 2-Amino-4-methyl pentenoic acid. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899, [Link].
Sources
A Technical Guide to the Natural Sources of Non-Proteinogenic Amino Acids: From Biosynthesis to Application
Abstract
Beyond the canonical 22 proteinogenic amino acids that form the basis of protein synthesis, nature's vast chemical repertoire includes over a thousand non-proteinogenic amino acids (NPAAs).[1][2] These structurally diverse molecules are not encoded in the genetic code but are synthesized in organisms ranging from bacteria and fungi to plants and marine life, where they serve critical roles in metabolism, signaling, and defense.[3][4][5] In the realm of drug discovery and development, NPAAs have become indispensable tools, offering novel chemical functionalities that can enhance the stability, potency, and bioavailability of peptide-based therapeutics.[3][6][7] This guide provides an in-depth exploration of the natural world as a reservoir for NPAAs. We will examine their diverse sources, delve into the key biosynthetic pathways that create them, provide detailed, field-proven protocols for their isolation and characterization, and discuss their transformative applications in modern pharmacology.
Part 1: An Introduction to Non-Proteinogenic Amino Acids (NPAAs)
Defining the Scope: Beyond the Genetic Code
Non-proteinogenic amino acids are, by definition, amino acids that are not naturally incorporated into proteins during ribosomal translation.[5][8] While the central dogma of molecular biology is built upon a set of 22 proteinogenic amino acids, nature's biochemical landscape is far more expansive.[9][10] NPAAs represent this expanded chemical space. They can be simple metabolic intermediates, such as ornithine and citrulline in the urea cycle, or complex secondary metabolites with potent biological activities.[11]
The Spectrum of Structural Diversity
The structural variety of NPAAs is immense and provides a powerful toolkit for chemists and biologists.[1] This diversity can be categorized by several key features:
-
Backbone Variation: While proteinogenic amino acids are α-amino acids, NPAAs include β-amino acids (e.g., β-alanine) and γ-amino acids (e.g., γ-aminobutyric acid or GABA), where the amino group is attached to the second or third carbon from the carboxyl group, respectively.[1][11]
-
Chirality: The dominant form of amino acids in nature is the L-enantiomer. However, many organisms, particularly bacteria, utilize D-amino acids in contexts like cell wall construction, conferring resistance to standard proteases.[3][11]
-
Side-Chain Modifications: NPAAs feature a vast array of side chains not seen in their proteinogenic counterparts, including unique cyclic structures, halogenations, and other functional groups that impart specific chemical properties.
Essential Biological Functions
In their natural hosts, NPAAs perform a multitude of physiological roles that are critical for survival and interaction with the environment.[11] These functions include:
-
Metabolic Intermediates: Many NPAAs are essential cogs in primary metabolic pathways, such as the urea cycle.[11]
-
Signaling Molecules: Perhaps the most well-known example is GABA, which functions as a primary inhibitory neurotransmitter in the mammalian central nervous system and also plays signaling roles in plants.[11][12][13]
-
Chemical Defense: Plants and microbes produce toxic NPAAs as a defense mechanism against herbivores and pathogens.[14][15] For example, canavanine, a structural analog of arginine found in legumes, can be mistakenly incorporated into proteins by herbivores, leading to dysfunctional proteins and toxicity.[5][16]
-
Nitrogen Storage: In some plants, NPAAs serve as a means to store nitrogen in a stable, readily accessible form.[15]
Part 2: The Natural Reservoir of NPAAs
Nature is the most prolific source of NPAAs, with different domains of life offering unique chemistries and biosynthetic machinery.
Plants: Master Chemists of Secondary Metabolism
Plants synthesize hundreds of NPAAs, many of which are classified as secondary metabolites.[14] These compounds are not essential for primary growth but provide significant evolutionary advantages.
-
Defense and Allelopathy: Many plant NPAAs have anti-herbivore, antimicrobial, or allelopathic properties that inhibit the growth of competing plants.[15] L-DOPA, found in plants of the Mucuna genus, is a precursor to dopamine but also exhibits insecticidal properties.
-
Signaling and Stress Response: Plants produce NPAAs like GABA and β-alanine in response to abiotic and biotic stress, where they function as signaling molecules to modulate growth and defense responses.[12][13] Pipecolic acid is another key NPAA that acts as a regulator of systemic acquired resistance, a plant-wide immune response.[12][13]
Fungi and Bacteria: The Power of Non-Ribosomal Synthesis
Microorganisms, particularly bacteria and fungi, are a rich source of NPAAs, which are often found as components of non-ribosomal peptides (NRPs).[3]
-
Non-Ribosomal Peptide Synthetases (NRPSs): Unlike ribosomal protein synthesis, which is limited to the 22 proteinogenic amino acids, NRPSs are large, modular enzyme complexes that can incorporate hundreds of different building blocks, including NPAAs.[3][17] This enzymatic machinery is responsible for producing a vast array of bioactive peptides with therapeutic properties.
-
Antibiotics and Bioactive Peptides: Many clinically important drugs are NRPs containing NPAAs. The precursor to penicillin, the ACV-tripeptide, contains the NPAA α-aminoadipic acid.[3] The immunosuppressant drug cyclosporine and the antibiotic vancomycin are other prominent examples synthesized via NRPS pathways incorporating a diverse set of NPAAs.[3] Fungi, especially species like Amanita, are known to produce toxic peptides rich in NPAAs as a defense mechanism.[18][19]
Marine Organisms and Other Sources
Marine environments, with their unique biodiversity, are also a promising frontier for the discovery of novel NPAAs. Sponges, tunicates, and marine bacteria produce a variety of NPAAs, many of which are incorporated into peptides with potent pharmacological activities.[3][19]
Part 3: Biosynthesis - Nature's Synthetic Pathways
The generation of NPAAs involves diverse and elegant biosynthetic transformations that modify common metabolic precursors.[9][10] These pathways employ a range of enzymatic reactions, from simple isomerizations to complex C-H bond functionalizations, to generate immense structural diversity.[9][20]
Key Biosynthetic Transformations
Nature's strategies for synthesizing NPAAs often involve modifying the pathways of their proteinogenic counterparts. Common enzymatic steps include:
-
Decarboxylation: Removal of a carboxyl group, as seen in the synthesis of GABA from glutamate.
-
Isomerization/Racemization: Conversion between L- and D-enantiomers.
-
Hydroxylation: Addition of a hydroxyl group to the amino acid scaffold.
-
Transamination: Transfer of an amino group to a keto-acid precursor.
Example Pathway: The GABA Shunt in Plants
A classic example of NPAA biosynthesis is the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle. It is a key pathway for carbon and nitrogen metabolism and is upregulated during stress.
Protocol 1: General Extraction from Plant Material
This protocol provides a robust starting point for extracting small, polar molecules like amino acids from plant tissue.
-
Objective: To efficiently lyse plant cells and solubilize free amino acids while minimizing degradation.
-
Methodology:
-
Sample Preparation: Harvest fresh plant material (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the material to remove water, which concentrates the sample and improves extraction efficiency.
-
Homogenization: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder. This increases the surface area for solvent penetration.
-
Solvent Extraction: Suspend the powdered tissue in an 80% methanol/water solution (e.g., 10 mL solvent per 1 g dry weight). Methanol is effective at precipitating proteins while the water content ensures the solubilization of polar amino acids.
-
Extraction: Agitate the suspension vigorously at 4°C for 1-2 hours. The low temperature minimizes enzymatic degradation of target molecules.
-
Clarification: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the insoluble plant debris.
-
Collection: Carefully collect the supernatant, which contains the crude extract of free amino acids and other small molecules. Repeat the extraction on the pellet one more time and pool the supernatants to maximize yield.
-
Protocol 2: Deproteinization and Solid-Phase Extraction (SPE)
-
Objective: To remove interfering macromolecules (proteins, peptides) and other non-target compounds from the crude extract, which is critical for clean downstream analysis.
-
Trustworthiness: This self-validating step ensures that subsequent chromatographic analysis is not compromised by co-eluting contaminants, leading to more reliable quantification and identification.
-
Methodology:
-
Protein Precipitation: To the crude extract, add cold trichloroacetic acid (TCA) to a final concentration of 5-10%. [21]Incubate on ice for 30 minutes to allow for complete protein precipitation. Centrifuge at high speed to pellet the precipitated protein. Collect the supernatant. Causality: TCA disrupts the hydrogen-bonding network that keeps proteins soluble, causing them to aggregate and precipitate.
-
SPE Cartridge Conditioning: Use a cation-exchange SPE cartridge. Condition the cartridge by washing sequentially with methanol and then with ultrapure water, as per the manufacturer's instructions.
-
Sample Loading: Load the deproteinized supernatant onto the conditioned SPE cartridge. Amino acids, being positively charged at low pH, will bind to the negatively charged resin.
-
Washing: Wash the cartridge with ultrapure water to remove neutral and anionic compounds (e.g., sugars, organic acids).
-
Elution: Elute the bound amino acids using a basic solution, such as 2-5% ammonium hydroxide. The high pH neutralizes the positive charge on the amino acids, releasing them from the resin.
-
Drying: Dry the eluted fraction under a stream of nitrogen or using a vacuum concentrator. The resulting sample is a concentrated and purified mixture of amino acids.
-
Protocol 3: Analytical Characterization
Structural elucidation is the final and most critical step in identifying a novel NPAA.
-
Objective: To unambiguously determine the chemical structure, including stereochemistry, of the purified compound.
-
Methodology - Nuclear Magnetic Resonance (NMR) Spectroscopy: [1] 1. Sample Preparation: Dissolve 5-10 mg of the purified, dried sample in a suitable deuterated solvent (e.g., D₂O). Transfer to a 5 mm NMR tube. 2. 1D NMR:
- ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides information on the number and type of hydrogen atoms and their connectivity through spin-spin coupling.
- ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This reveals the number of chemically distinct carbon atoms.
- 2D NMR:
- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together molecular fragments.
- HSQC/HMQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.
- HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting molecular fragments.
- Data Analysis: Integrate all NMR data to assemble the complete chemical structure of the NPAA.
Part 5: Applications in Drug Discovery and Development
The unique structural features of NPAAs make them powerful tools for overcoming the inherent limitations of natural peptide-based drugs, such as poor metabolic stability and low oral bioavailability. [4][6][22]
Enhancing Peptide Therapeutics
Incorporating NPAAs into peptide sequences is a cornerstone strategy in modern drug design. [3][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. non-proteinogenic amino acid (CHEBI:83820) [ebi.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biosynthetic Pathways to Nonproteinogenic α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants [frontiersin.org]
- 13. Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 15. researchgate.net [researchgate.net]
- 16. cultivatorphytolab.com [cultivatorphytolab.com]
- 17. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. biosynth.com [biosynth.com]
An In-Depth Technical Guide on the Discovery and History of (2S)-2-amino-4-methyl-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-amino-4-methyl-4-pentenoic acid, a non-proteinogenic α-amino acid, represents a unique molecular scaffold with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical context, and the evolution of its synthetic methodologies. While the initial discovery is not prominently documented as a singular event, its emergence is intrinsically linked to the broader exploration of unsaturated and α-alkylated amino acids for probing enzyme mechanisms and developing novel therapeutic agents. This document will delve into the scientific drivers for its synthesis, key experimental protocols for its preparation, and its applications as a versatile building block in drug discovery and biochemical research.
Introduction: The Significance of Non-Proteinogenic Amino Acids
The realm of amino acids extends far beyond the 22 proteinogenic variants that form the fundamental building blocks of proteins. Non-proteinogenic amino acids (NPAAs), a diverse class of molecules not encoded in the genetic code, are pivotal in numerous biological processes and serve as a rich source for drug discovery.[1] These compounds are often found as secondary metabolites in organisms like bacteria, fungi, and plants, where they can function as signaling molecules, metabolic intermediates, or components of defense mechanisms.[1][2]
The unique structural features of NPAAs, such as unsaturation, alkylation, and cyclization, offer chemists and pharmacologists a powerful toolkit to modulate the properties of peptides and small molecules. Incorporation of NPAAs can enhance metabolic stability, improve potency, and confer specific conformational constraints, thereby addressing some of the inherent limitations of traditional peptide-based therapeutics.[2] (2S)-2-amino-4-methyl-4-pentenoic acid, also known as (S)-α-allylalanine, is a prime example of an NPAA with a synthetically versatile unsaturated side chain and a chiral quaternary α-carbon.
The Emergence of (2S)-2-amino-4-methyl-4-pentenoic Acid: A Synthetic Pursuit
Unlike many naturally occurring NPAAs with a well-documented isolation history, the story of (2S)-2-amino-4-methyl-4-pentenoic acid is more deeply rooted in the advancements of synthetic organic chemistry. Its development was driven by the need for conformationally constrained amino acids and probes for enzymatic activity. The presence of both an α-methyl group and a terminal double bond makes it a valuable precursor for a variety of chemical modifications.
While a singular "discovery" paper is not readily identifiable, its synthesis is a logical extension of established methods for creating α-alkylated and unsaturated amino acids. The quest for stereochemically pure α-methylated amino acids, for instance, has been a long-standing challenge in organic synthesis.[2] Similarly, the synthesis of α-vinyl amino acids has been extensively explored due to their role as "suicide substrates" for pyridoxal-5'-phosphate (PLP)-dependent enzymes.[3][4]
The development of synthetic routes to molecules like (2S)-2-amino-4-methyl-4-pentenoic acid can be seen as the confluence of these two research streams, aiming to create novel amino acid analogs with unique steric and electronic properties.
Key Synthetic Strategies and Methodologies
The asymmetric synthesis of (2S)-2-amino-4-methyl-4-pentenoic acid presents a significant stereochemical challenge due to the quaternary α-carbon. Various strategies have been developed to address this, generally falling into the categories of chiral pool synthesis, asymmetric alkylation of glycine equivalents, and diastereoselective Strecker reactions.
Asymmetric Alkylation of Chiral Glycine Enolate Equivalents
A common and powerful approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. This method relies on a chiral auxiliary to direct the approach of the electrophile (in this case, an allyl halide) to the α-carbon of a protected glycine.
Conceptual Workflow for Asymmetric Alkylation:
Sources
- 1. (S)-2-amino-2-phenylpent-4-enoic acid | CAS#:84570-47-8 | Chemsrc [chemsrc.com]
- 2. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS:16820-25-0 FT-0773930 (2S)-2-amino-2-methylpent-4-enoic acid Product Detail Information [finetechchem.com]
A Comprehensive Spectroscopic Guide to (2S)-2-amino-4-methyl-4-pentenoic Acid for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of (2S)-2-amino-4-methyl-4-pentenoic acid, a chiral non-proteinogenic amino acid. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of novel amino acid derivatives. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a framework for the structural elucidation and quality control of this and similar unsaturated amino acids.
Introduction
(2S)-2-amino-4-methyl-4-pentenoic acid is a fascinating molecule characterized by a stereogenic center at the α-carbon and a terminal double bond, making it a valuable building block in synthetic organic chemistry and drug discovery. Its unique structure, featuring a vinyl group, offers a reactive handle for various chemical modifications, enabling its incorporation into peptides and other complex molecules to modulate their biological activity and conformational properties. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stereochemical integrity.
This guide will navigate through the expected and observed spectroscopic data, explaining the underlying principles and experimental considerations essential for a thorough analysis.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram illustrating the atomic numbering scheme for (2S)-2-amino-4-methyl-4-pentenoic acid, which will be referenced throughout this guide.
Figure 1. Molecular structure of (2S)-2-amino-4-methyl-4-pentenoic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a chiral molecule like (2S)-2-amino-4-methyl-4-pentenoic acid, NMR is indispensable for confirming the connectivity and stereochemistry.
¹H NMR Spectroscopy: Proton Environments and Couplings
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton, their connectivity through scalar couplings, and their relative abundance.
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα (C2-H) | 3.5 - 4.0 | Triplet (t) or Doublet of Doublets (dd) | J(Hα, Hβ) ≈ 7-8 |
| Hβ (C3-H₂) | 2.2 - 2.6 | Multiplet (m) | |
| Hγ (C5-H₂) | 4.8 - 5.1 | Multiplet (m) | |
| Hδ (C6-H₃) | 1.7 - 1.9 | Singlet (s) or broad singlet | |
| NH₂ | 7.0 - 8.5 (in DMSO-d₆) or variable | Broad singlet (br s) | |
| COOH | 10 - 13 (in DMSO-d₆) or variable | Broad singlet (br s) |
Interpretation and Rationale:
-
Hα: The α-proton is deshielded by the adjacent amino and carboxyl groups, hence its downfield shift. Its multiplicity will depend on the coupling to the two diastereotopic protons on C3.
-
Hβ: The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. They will likely have different chemical shifts and will couple to each other (geminal coupling) and to the α-proton (vicinal coupling), resulting in a complex multiplet.
-
Hγ: The vinyl protons on C5 are in the alkene region of the spectrum. They are expected to be singlets or very narrow multiplets as they lack adjacent protons to couple with.
-
Hδ: The methyl protons on C6 are attached to a quaternary vinylic carbon and will appear as a singlet or a slightly broadened singlet.
-
NH₂ and COOH: The chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In a protic solvent like D₂O, these signals will exchange with deuterium and disappear.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C1 (COOH) | 170 - 180 |
| C2 (α-C) | 55 - 65 |
| C3 | 35 - 45 |
| C4 | 140 - 150 |
| C5 | 110 - 120 |
| C6 (CH₃) | 20 - 25 |
Interpretation and Rationale:
-
C1: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing far downfield.
-
C4 & C5: The sp² hybridized carbons of the double bond appear in the characteristic alkene region of the spectrum, with the quaternary C4 being further downfield than the terminal CH₂ carbon (C5).
-
C2: The α-carbon, attached to the electronegative nitrogen and oxygen, is found in the mid-field region.
-
C3 & C6: The sp³ hybridized carbons of the alkyl chain and the methyl group appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of (2S)-2-amino-4-methyl-4-pentenoic acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, especially for exchangeable protons. DMSO-d₆ is often preferred for amino acids as it allows for the observation of both NH₂ and COOH protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Figure 2. Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (2S)-2-amino-4-methyl-4-pentenoic acid is expected to show characteristic absorption bands for the amine, carboxylic acid, and alkene moieties. An experimental spectrum for a closely related compound, "2-Amino-4-methyl pentenoic acid," is available from the NIST WebBook and serves as a good reference.[1]
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |
| N-H (Amine) | 3000-3400 | Medium, broad | Stretching |
| C-H (sp³) | 2850-3000 | Medium to strong | Stretching |
| C-H (sp²) | 3010-3100 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching |
| N-H (Amine) | 1550-1650 | Medium | Bending |
| C=C (Alkene) | 1640-1680 | Medium | Stretching |
Interpretation of the IR Spectrum:
The IR spectrum of an amino acid is characterized by the zwitterionic nature of the molecule in the solid state. This leads to the presence of absorptions for -NH₃⁺ and -COO⁻ groups.
-
The broad absorption in the 2500-3300 cm⁻¹ range is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid, which often overlaps with the N-H stretching vibrations of the amino group.
-
A strong, sharp peak around 1700-1725 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.
-
The N-H bending vibration typically appears in the 1550-1650 cm⁻¹ region.
-
The C=C stretching vibration of the alkene is expected around 1640-1680 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample of (2S)-2-amino-4-methyl-4-pentenoic acid directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information.
Expected Mass Spectrometric Data:
-
Molecular Formula: C₆H₁₁NO₂
-
Monoisotopic Mass: 129.07898 u
-
Nominal Mass: 129 u
Expected Fragmentation Pattern (Electron Ionization - EI or Electrospray Ionization - ESI):
In ESI, the protonated molecule [M+H]⁺ with m/z 130 would be the base peak. Fragmentation of this ion would likely involve:
-
Loss of H₂O (18 u): From the carboxylic acid group, leading to a fragment at m/z 112.
-
Loss of CO₂ (44 u) or COOH (45 u): Decarboxylation is a common fragmentation pathway for amino acids, resulting in a fragment at m/z 86 or 85.
-
Cleavage of the Cα-Cβ bond: This can lead to various fragments depending on which part retains the charge.
Figure 3. Predicted major fragmentation pathways for (2S)-2-amino-4-methyl-4-pentenoic acid.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
A small amount of a volatile acid (e.g., formic acid) is often added to promote protonation in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.
-
Conclusion
The comprehensive spectroscopic analysis of (2S)-2-amino-4-methyl-4-pentenoic acid, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust methodology for its structural confirmation and purity assessment. This guide has outlined the expected spectroscopic features, the rationale behind their interpretation, and detailed experimental protocols. By adhering to these principles and methodologies, researchers and drug development professionals can confidently characterize this and other novel amino acid derivatives, ensuring the quality and integrity of their materials for downstream applications.
References
-
Human Metabolome Database. HMDB0031602: 4-Pentenoic acid. [Link]
-
MySkinRecipes. (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid. [Link]
-
NIST WebBook. 2-Amino-4-methyl pentenoic acid. [Link]
-
SpectraBase. 2-Methyl-4-pentenoic acid. [Link]
-
PubChem. 2-Methyl-4-pentenoic acid. [Link]
-
PubChem. 2-Amino-4-methylpent-4-enoic acid. [Link]
-
NIST WebBook. 2-Amino-4-methyl pentenoic acid IR Spectrum. [Link]
Sources
An In-Depth Technical Guide to (2S)-2-amino-4-methyl-4-pentenoic Acid: A Non-Proteinogenic Amino Acid for Advanced Chemical Synthesis
This technical guide provides a comprehensive overview of the non-proteinogenic amino acid, (2S)-2-amino-4-methyl-4-pentenoic acid. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and peptide chemistry. It delves into the core chemical identifiers, synthesis protocols, physicochemical properties, and prospective applications of this unique building block. While the free amino acid is a rare entity, this guide focuses on its stable, protected precursor, (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid , which is the chemically tractable and commercially available form.
Core Identification and Chemical Nomenclature
The precise identification of a chemical entity is paramount for reproducibility and scientific integrity. The target molecule, (2S)-2-amino-4-methyl-4-pentenoic acid, is an α-amino acid characterized by a pentenoic acid backbone with a methyl group and a terminal double bond at the C4 position. The stereochemistry at the α-carbon (C2) is specified as (S).
Due to its nature as a potentially reactive intermediate, the unprotected form is not widely cataloged. The most relevant and stable precursor is its tert-butoxycarbonyl (Boc) protected derivative.
Table 1: Chemical Identifiers for (S)-2-(Boc-amino)-4-methyl-4-pentenoic Acid
| Identifier | Value | Source |
| CAS Number | 87325-47-1 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpent-4-enoic acid | N/A |
| Synonyms | Boc-L-2-amino-4-methyl-4-pentenoic acid | N/A |
The presence of the Boc protecting group on the α-amino function is crucial. It renders the molecule stable for storage and handling and allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols, where the amino group's nucleophilicity must be temporarily masked.
Physicochemical and Handling Properties
The Boc-protected form of the amino acid is typically a white crystalline powder. It is soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), which are commonly used in peptide synthesis.
Storage and Handling: For long-term stability, the compound should be stored at room temperature.
Synthesis and Deprotection Protocols
The synthesis of unnatural amino acids like (2S)-2-amino-4-methyl-4-pentenoic acid requires stereocontrolled methods. While specific literature detailing the synthesis of CAS 87325-47-1 is not abundant, a general and plausible asymmetric synthesis approach can be outlined based on established methodologies for similar α-amino acids.
Proposed Asymmetric Synthesis of the Boc-Protected Precursor
A logical approach to the asymmetric synthesis involves the alkylation of a chiral glycine enolate equivalent. The use of a chiral auxiliary, such as a Schöllkopf or Evans auxiliary, can establish the desired (S)-stereochemistry at the α-carbon.
Diagram 1: Proposed Asymmetric Synthesis Workflow
Sources
Methodological & Application
Application Notes & Protocols: Purification of Synthetic Amino Acids
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Purity in Amino Acid Chemistry
In the landscape of pharmaceutical development and high-fidelity scientific research, the purity of starting materials is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe outcomes are built. For synthetic amino acids, which serve as the fundamental building blocks of peptides and proteins, this principle is paramount. The presence of impurities—be they residual reactants, by-products, or, most critically, the incorrect stereoisomer—can drastically alter the efficacy, safety, and pharmacological profile of a final drug product.
This guide is structured to move beyond rote procedural lists. It aims to provide a deep, mechanistic understanding of the primary purification techniques employed in the field. We will explore the causality behind experimental choices, empowering you, the researcher, to not only execute these protocols but to intelligently adapt and troubleshoot them for your specific applications. We will cover foundational methods like crystallization, delve into the workhorse techniques of chromatography, and tackle the critical challenge of chiral resolution.
Chapter 1: Foundational and Bulk Purification Techniques
Before proceeding to high-resolution chromatographic methods, bulk impurities and significant contaminants are often removed using classical, yet highly effective, techniques.
Crystallization: The Art and Science of Solid-State Purification
Crystallization is a powerful and economical method for purifying solid compounds, leveraging differences in solubility between the target amino acid and its impurities in a given solvent system. The principle is straightforward: a supersaturated solution is created, and as it cools or as the solvent composition changes, the solubility of the target compound decreases, leading to the formation of a highly ordered crystal lattice that inherently excludes impurities.[1]
Causality of Solvent Selection: The ideal crystallization solvent is one in which the amino acid is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point).[1] This differential solubility is the primary driver of yield. Furthermore, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).
Protocol 1: General Recrystallization of a Neutral Amino Acid (e.g., L-Leucine)
-
Solubilization: In an Erlenmeyer flask, add the crude L-Leucine. Add a minimal amount of the chosen solvent (e.g., water or an ethanol/water mixture) and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.
-
Achieving Saturation: Continue adding small portions of the hot solvent until the amino acid just dissolves completely. Adding excess solvent will reduce the final yield.
-
Decolorization (If Necessary): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes. The carbon will adsorb the colored impurities.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble impurities and the activated carbon. The equipment must be hot to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a desiccator or a vacuum oven.
Table 1: Common Solvents for Amino Acid Crystallization
| Amino Acid | Typical Solvent System | Rationale & Notes |
| L-Alanine | Water/Ethanol | Highly soluble in water; ethanol is used as an anti-solvent. |
| Glycine | Water | High solubility in hot water, low in cold. |
| L-Phenylalanine | Water | Solubility is low but sufficient for recrystallization.[3] |
| L-Tryptophan | Water, Ethanol/Water | Prone to oxidation; perform under inert atmosphere if possible.[3] |
| L-Glutamic Acid | Water | Crystallization is pH-dependent; typically performed at its isoelectric point.[4] |
Activated Carbon Treatment for Decolorization
Activated carbon is a highly porous material that provides a large surface area for the adsorption of colored organic impurities and other high molecular weight by-products.[2] It is often used as a polishing step during crystallization or in solution before subsequent purification steps.
Key Considerations:
-
Powdered vs. Granular (PAC vs. GAC): PAC is added directly to a batch and filtered out, but it cannot be regenerated. GAC is used in packed columns for continuous processing and can be reactivated, making it more sustainable for larger scales.[2]
-
Dosage: Use the minimum amount necessary (typically 1-2% w/w). Overuse can lead to adsorption of the target amino acid, reducing the yield.
Chapter 2: Chromatographic Purification Strategies
Chromatography is the cornerstone of high-resolution purification, separating molecules based on their differential partitioning between a stationary phase and a mobile phase.[5]
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[6] Since amino acids are zwitterionic, their net charge is highly dependent on the pH of the mobile phase relative to their isoelectric point (pI). This property makes IEX an exceptionally powerful tool for their separation.[7]
-
Cation-Exchange: A negatively charged stationary phase (e.g., sulfopropyl or carboxymethyl resin) binds positively charged molecules (cations). This is used when the buffer pH is below the amino acid's pI.[6]
-
Anion-Exchange: A positively charged stationary phase (e.g., quaternary ammonium resin) binds negatively charged molecules (anions). This is used when the buffer pH is above the amino acid's pI.[6]
Workflow: IEX Purification of an Amino Acid Mixture
Caption: Workflow for separating amino acids by Ion-Exchange Chromatography.
Protocol 2: IEX Separation of an Amino Acid Mixture
-
Resin Preparation: Swell the chosen cation exchange resin (e.g., Dowex-50) in deionized water and pack it into a column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., 0.2 M citrate buffer, pH 2.2) until the eluate pH matches the buffer pH.
-
Sample Loading: Dissolve the crude amino acid mixture in a small volume of the starting buffer and load it onto the column. At this low pH, all amino acids will be protonated and carry a net positive charge, binding to the resin.
-
Elution of Acidic Amino Acids: Wash the column with the starting buffer. Acidic amino acids (e.g., Asp, Glu), having the lowest pI, will be the least positively charged and will elute first.
-
Elution of Neutral Amino Acids: Apply a buffer with a higher pH (e.g., pH 4.2). This will neutralize the carboxyl groups of neutral amino acids, reducing their affinity for the resin and causing them to elute.
-
Elution of Basic Amino Acids: Apply a buffer with a high pH or high salt concentration (e.g., pH 10). This will deprotonate the amino groups of basic amino acids (e.g., Lys, Arg), causing them to lose their positive charge and elute from the column.[8][9]
-
Analysis: Collect fractions throughout the elution process and analyze them by a suitable method (e.g., TLC with ninhydrin staining or RP-HPLC) to identify the fractions containing the pure target amino acid.
-
Desalting: Pool the pure fractions and remove the buffer salts, typically by a subsequent reverse-phase chromatography step or dialysis, followed by lyophilization.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[10][11]
Principle of Separation: More hydrophobic amino acids (e.g., Phenylalanine, Leucine) interact more strongly with the C18 stationary phase and are retained longer. More polar amino acids (e.g., Aspartate, Serine) have less affinity for the stationary phase and elute earlier.[12] Separation is typically achieved by applying a gradient of increasing organic solvent concentration, which progressively elutes compounds of increasing hydrophobicity.[11]
RP-HPLC is often the final polishing step in a purification workflow and is the primary method for assessing the final purity of the synthetic amino acid.
Industrial and Advanced Chromatographic Techniques
-
Simulated Moving Bed (SMB) Chromatography: For large-scale industrial production, SMB is a continuous purification process that offers higher throughput and lower solvent consumption compared to traditional batch chromatography.[13][14] The system uses multiple columns and a complex valve arrangement to simulate the counter-current movement of the stationary phase, allowing for the continuous separation of a feed stream into two product streams (extract and raffinate).[15][16] This method is highly efficient for separating binary mixtures, such as amino acid pairs.[17]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[18] It combines the advantages of gas and liquid chromatography, offering high efficiency and fast separations due to the low viscosity and high diffusivity of the mobile phase.[19] SFC is considered a "green" technology due to the reduced use of organic solvents and is highly effective for chiral separations.[20][21][22]
Chapter 3: Chiral Resolution: The Core Challenge
Most synthetic routes produce amino acids as a racemic mixture (a 50:50 mixture of D- and L-enantiomers). Since biological systems are highly stereospecific, separating these enantiomers is often the most critical and challenging purification step.[][]
Indirect Method: Chiral Derivatization
This robust method converts a pair of enantiomers into a pair of diastereomers.[25] Diastereomers have different physical properties and can be separated using standard, achiral chromatography, such as RP-HPLC.[26][27]
The most common approach involves reacting the racemic amino acid with a chiral derivatizing agent (CDA). A widely used CDA is Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[27][28]
Workflow: Chiral Purity Analysis using Marfey's Reagent
Caption: Chiral analysis workflow using derivatization.
Protocol 3: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis
-
Sample Preparation: Dissolve ~50 µg of the racemic amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Reagent Addition: Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Reaction: Vortex the mixture and incubate at 40°C for 1 hour in a heating block.
-
Quenching: Cool the reaction mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction.
-
Analysis: Dilute the sample with the mobile phase and inject it into an RP-HPLC system equipped with a UV detector (detection at 340 nm).[28] The two diastereomers will elute at different retention times, allowing for their quantification.
Direct Method: Chiral Stationary Phases (CSPs)
Direct separation avoids the need for derivatization by using a stationary phase that is itself chiral.[29] These phases create a chiral environment where the two enantiomers have different affinities for the stationary phase, leading to different retention times.[25]
Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are highly effective CSPs for separating underivatized amino acids.[29][30] This method is often preferred for preparative separations as it avoids the introduction and subsequent removal of a derivatizing agent.
Biocatalytic Method: Enzymatic Resolution
This elegant method utilizes the high stereoselectivity of enzymes to resolve a racemic mixture.[] A common industrial approach involves the N-acetylation of the racemic amino acid, followed by treatment with an aminoacylase enzyme. This enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid untouched.[31][32][33]
Workflow: Enzymatic Resolution
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. desotec.com [desotec.com]
- 3. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. bio-rad.com [bio-rad.com]
- 7. 193.16.218.141 [193.16.218.141]
- 8. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simulated moving bed - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Separation of amino acids with simulated moving bed chromatography* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. worldscientific.com [worldscientific.com]
- 18. tandfonline.com [tandfonline.com]
- 19. selvita.com [selvita.com]
- 20. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 25. taylorfrancis.com [taylorfrancis.com]
- 26. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nbinno.com [nbinno.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. tandfonline.com [tandfonline.com]
- 33. Enzymatic Resolution of Racemic Amino Acids [jstage.jst.go.jp]
analytical techniques for chiral separation of amino acids
Application Note & Protocol Guide
Abstract
The stereoisomeric configuration of amino acids is a critical determinant of biological function and chemical synthesis efficacy. L-amino acids are the fundamental proteinogenic building blocks, while their D-enantiomers serve as crucial biomarkers for disease, act as signaling molecules, and are key indicators in fields from pharmaceutical quality control to geochemistry. Consequently, the robust, accurate, and efficient separation of amino acid enantiomers is a paramount analytical challenge. This guide provides an in-depth exploration of the primary chromatographic and electrophoretic techniques employed for chiral amino acid analysis. We will delve into the theoretical underpinnings of chiral recognition and present detailed, field-tested protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), empowering researchers to select and implement the optimal strategy for their specific application.
The Fundamental Principle: Chiral Recognition
Chiral separation is only possible in a chiral environment. The foundational principle governing the separation of enantiomers is the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector. For a separation to occur, there must be a discernible difference in the stability or binding energy of these two diastereomeric complexes. The most widely accepted model for this interaction is the three-point interaction model , originally proposed by Dalgliesh. This model posits that for effective chiral recognition, a minimum of three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole, or π-π interactions) must occur between the chiral selector and at least one of the enantiomers. The other enantiomer will be unable to establish all three of these interactions simultaneously, leading to a weaker overall binding energy and, consequently, a different retention time or migration velocity in the analytical system.
Application Notes & Protocols for the Use of (2S)-2-amino-4-methyl-4-pentenoic Acid in Peptide Synthesis
Introduction: Expanding the Peptidic Toolbox with Unsaturated, Sterically Hindered Amino Acids
The twenty canonical amino acids provide a remarkable blueprint for biological function, yet they represent only a fraction of the chemical diversity achievable in peptide science. The incorporation of unnatural amino acids (UAAs) is a transformative strategy in drug discovery and chemical biology, enabling the design of peptides with enhanced stability, novel structural constraints, and unique functionalities.[1][2] This guide focuses on (2S)-2-amino-4-methyl-4-pentenoic acid, a unique UAA characterized by two key structural features: a quaternary α-carbon and an isobutenyl side chain.
These features impart distinct properties to peptides:
-
Steric Hindrance: The α,α-disubstitution restricts the conformational freedom of the peptide backbone, akin to the well-studied 2-aminoisobutyric acid (Aib). This can induce and stabilize specific secondary structures, such as helices and β-turns.[2][3]
-
Unsaturated Side Chain: The terminal double bond serves as a chemical handle for post-synthetic modifications and can influence peptide-target interactions through unique steric and electronic contributions. Such unsaturated residues are valuable in creating peptidomimetics with constrained topologies.[1][2]
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective synthesis and incorporation of this promising UAA into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Part 1: Synthesis of Fmoc-(2S)-2-amino-4-methyl-4-pentenoic Acid
The direct precursor for Fmoc-SPPS is the N-α-Fmoc protected amino acid. While not yet widely commercially available, it can be synthesized from the free amino acid using established procedures. The following protocol is based on standard Fmoc-protection methodologies.[4][5]
Workflow for Fmoc Protection
Caption: General workflow for the N-α-Fmoc protection of the title amino acid.
Detailed Protocol: Fmoc Protection
-
Dissolution: Dissolve (2S)-2-amino-4-methyl-4-pentenoic acid (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Reagent Addition: To the stirring solution, add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq).
-
Reaction: Allow the mixture to stir vigorously at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Perform an initial wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts. Discard the organic layer.
-
Carefully acidify the aqueous layer to a pH of approximately 1-2 using 1 M HCl. The Fmoc-protected amino acid will precipitate or form an oil.
-
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(2S)-2-amino-4-methyl-4-pentenoic acid into a growing peptide chain on a solid support requires special consideration due to the steric hindrance at the α-carbon. Standard coupling conditions may result in incomplete acylation.[6] Therefore, the use of highly efficient coupling reagents and optimized reaction conditions is critical for success.
Challenges and Strategic Solutions
| Challenge | Causality | Recommended Solution |
| Slow/Incomplete Coupling | The quaternary α-carbon and bulky isobutenyl side chain create significant steric hindrance, slowing the approach of the activated carboxyl group to the resin-bound amine. | Employ highly reactive coupling reagents such as HATU , HCTU , or COMU . These form activated OAt or Oxyma esters, which are more reactive than the HOBt esters formed by reagents like HBTU or PyBOP.[7][8] |
| Epimerization Risk | Over-activation or extended reaction times with strong bases can increase the risk of epimerization at the α-carbon. | While the quaternary carbon of the title UAA prevents epimerization at its own center, care must be taken for the preceding residue. Use a hindered base like N,N-Diisopropylethylamine (DIPEA) or Collidine. Minimize pre-activation times. |
| Aggregation | Sequences containing multiple hindered residues can promote inter- and intra-chain aggregation, leading to poor solvation and failed synthesis. | Use aggregation-disrupting resins (e.g., PEG-based resins) and solvents (e.g., DMF with 0.1 M Oxyma Pure). Consider microwave-assisted synthesis to improve reaction kinetics. |
Recommended Coupling Reagents for Hindered Amino Acids
| Reagent | Full Name | Activating Additive | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt (intrinsic) | Extremely high reactivity, effective for N-methylated and other hindered residues.[7][8] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 6-Cl-HOBt (intrinsic) | More reactive and soluble than HBTU, cost-effective alternative to HATU. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | OxymaPure® (intrinsic) | High coupling efficiency comparable to HATU, with non-explosive and less allergenic byproducts.[7] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt (intrinsic) | Generally effective, but may be less efficient for severely hindered couplings compared to HATU/COMU.[8] |
Optimized SPPS Protocol for Incorporation
This protocol assumes a standard Fmoc/tBu strategy on a suitable resin (e.g., Rink Amide for C-terminal amides).
Caption: Optimized SPPS cycle for coupling sterically hindered UAAs.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10 minutes. Drain, and repeat for another 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (x5), Dichloromethane (DCM) (x3), and DMF (x3) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-(2S)-2-amino-4-methyl-4-pentenoic acid (3-5 equivalents relative to resin loading) and a coupling reagent like HATU or COMU (0.98 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extending the reaction time to overnight may be beneficial.
-
Crucial Step - Monitoring: Before proceeding, take a small sample of resin beads and perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (recoupling) is necessary.
-
-
Recoupling (if necessary): Drain the reaction vessel and repeat steps 4 and 5.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (x5) and DCM (x3).
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Part 3: Cleavage, Deprotection, and Potential Side Reactions
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved with a high concentration of Trifluoroacetic Acid (TFA). The isobutenyl side chain of (2S)-2-amino-4-methyl-4-pentenoic acid introduces a potential liability during this step.
Side Reaction: Alkylation via Allylic Carbocation
During TFA cleavage, protecting groups like t-Butyl (tBu) and Boc are removed, generating stable tertiary carbocations. These electrophilic species can alkylate electron-rich residues like Tryptophan and Tyrosine.[9][10][11] The double bond in the UAA side chain, while not as electron-rich as an indole ring, can be protonated under strong acid conditions, potentially leading to the formation of a resonance-stabilized tertiary allylic carbocation. This reactive intermediate could then alkylate other sensitive residues or undergo other rearrangements.
Caption: Role of scavengers in preventing side reactions during TFA cleavage.
Optimized Cleavage Protocol with Scavengers
To mitigate these risks, a carefully formulated cleavage cocktail containing "scavengers" is essential. Scavengers are nucleophilic species that competitively trap reactive carbocations.[12]
Recommended Cleavage Cocktail ("Reagent K" adapted):
-
Trifluoroacetic Acid (TFA): 92.5%
-
Water (H₂O): 2.5% (Proton source, helps hydrolyze tBu ethers/esters)
-
Triisopropylsilane (TIS): 2.5% (Highly effective carbocation scavenger, particularly for trityl and benzyl cations)[12]
-
3,6-Dioxa-1,8-octanedithiol (DODT) or Ethanedithiol (EDT): 2.5% (Reduces methionine sulfoxide and scavenges)
-
Preparation: Prepare the cleavage cocktail fresh before use.
-
Resin Treatment: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution with a stream of nitrogen gas, then precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide under vacuum.
Part 4: Characterization of the Final Peptide
Thorough characterization is required to confirm the successful incorporation of (2S)-2-amino-4-methyl-4-pentenoic acid and the overall purity of the synthetic peptide.
Mass Spectrometry (MS)
-
Objective: To confirm the correct molecular weight of the peptide.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Result: The observed mass should match the calculated theoretical mass of the peptide containing the UAA residue. The mass of a (2S)-2-amino-4-methyl-4-pentenoic acid residue within a peptide is 111.16 g/mol (C₆H₉NO).
-
Tandem MS (MS/MS): Fragmentation analysis can confirm the position of the UAA in the sequence. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residue at that position.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and stereochemistry of the incorporated UAA.
-
Techniques: 1D ¹H NMR and 2D experiments like COSY, TOCSY, and NOESY in a suitable solvent (e.g., D₂O or DMSO-d₆).[16][17][18]
-
Expected Signatures for the UAA Residue:
-
¹H NMR: Look for characteristic signals corresponding to the isobutenyl group: two distinct methyl singlets and two vinyl proton signals. The α-methyl group will also appear as a singlet.
-
2D NMR: TOCSY experiments will show correlations within the side-chain spin system, helping to distinguish it from other residues. NOESY spectra can reveal through-space proximities between the UAA side chain and neighboring residues, providing valuable conformational information.
-
Part 5: Applications and Future Directions
The incorporation of (2S)-2-amino-4-methyl-4-pentenoic acid opens up numerous possibilities in peptide design and drug development.
-
Conformationally Constrained Peptidomimetics: The steric bulk of the residue can be used to force peptide backbones into specific conformations, such as β-turns or helices, which are often critical for receptor binding but are unstable in short, linear peptides.[1][2][19]
-
Enhanced Proteolytic Stability: The non-natural structure, particularly the quaternary α-carbon, can confer resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of peptide therapeutics.[2][20]
-
Probes for Structure-Activity Relationship (SAR) Studies: The unique side chain can be used to probe the steric and electronic requirements of a binding pocket, providing valuable data for optimizing peptide-based drug candidates.
-
Bio-conjugation Handle: The terminal alkene can potentially be used as a site for chemical modification (e.g., via thiol-ene chemistry or olefin metathesis) to attach fluorescent labels, imaging agents, or other functional moieties.
By providing both structural constraint and a site for further functionalization, (2S)-2-amino-4-methyl-4-pentenoic acid is a powerful building block for the next generation of peptide-based therapeutics and research tools.
References
- Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central.
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024-06-04).
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentenoic Acid. Thieme Connect.
- Preventing tryptophan indole alkyl
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. Benchchem.
- Structures of peptidomimetics containing amino acid residues displaying...
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PubMed.
- Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Abzena.
- Synthesis and NMR Characterization of the Prenyl
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. (2024-03-11).
- Cleavage Cocktail Selection. CDN.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (2013-08-29).
- Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. PubMed.
- Beta-amino acids: vers
- Thieme-connect: Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Abzena.
- Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid.
- α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Universal Peptidomimetics. PMC - PubMed Central. (2010-12-23).
- Mass spectrometry of peptides and proteins. OSU Chemistry.
- peptide nmr. ETH Zurich.
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Hindawi.
- Methods for the synthesis of fmoc protected amines.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. (2023-11-13).
- Allyl side chain protection in peptide synthesis.
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI.
- Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI.
- Mascot help: Peptide fragmentation.
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
- Peptide fragmentation. (a) For every two adjacent amino acid residues,...
- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).
- A peptide fragmentation. In a mass spectrometer a whole peptide (below)...
- Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PMC - NIH. (2025-04-14).
- Amino Acid Deriv
- Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination.
- Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
- Fmoc-Protected Amino Groups. Organic Chemistry Portal.
- List of activities of peptides annotated in the BIOPEP-UWM database of...
- Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. (2023-02-06).
- Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. PubMed.
- Manufacturing of peptides exhibiting biological activity. PMC - PubMed Central.
- Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preserv
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. Mascot help: Peptide fragmentation [matrixscience.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags [mdpi.com]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 19. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Site-Specific Incorporation of Unnatural Amino Acids into Proteins
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The ability to incorporate unnatural amino acids (Uaas) into proteins at specific sites has revolutionized protein engineering and drug discovery.[1][2] This technology, which expands the genetic code beyond the canonical 20 amino acids, provides an unprecedented toolkit for probing protein structure and function, developing novel therapeutics, and creating new biomaterials.[3][4][5] This guide provides a comprehensive overview of the principles, methodologies, and applications of Uaa incorporation. We will delve into the core techniques of stop codon suppression and frameshift suppression, provide detailed, field-proven protocols for both in vivo and in vitro systems, and discuss key considerations for experimental design and optimization.
Introduction: Expanding the Chemical Repertoire of Proteins
The 20 canonical amino acids, dictated by the universal genetic code, offer a remarkable but finite set of chemical functionalities. The site-specific incorporation of unnatural amino acids—also referred to as non-canonical or non-proteinogenic amino acids—transcends this limitation, allowing for the introduction of novel chemical groups, biophysical probes, and post-translational modifications into a protein of interest.[1][4] This precise control over protein composition opens up new avenues for:
-
Probing Protein Structure and Function: Introducing fluorescent, photo-crosslinking, or NMR-active Uaas to map protein conformations, dynamics, and interactions.[6]
-
Engineering Novel Biocatalysts: Modifying enzyme active sites to enhance catalytic activity, alter substrate specificity, or introduce novel functionalities.[1][2]
-
Developing Advanced Therapeutics: Creating antibody-drug conjugates (ADCs) with site-specific payload attachment, improving the pharmacokinetic properties of protein drugs, and designing peptidomimetics with enhanced stability.[7][8]
-
Creating Smart Biomaterials: Designing proteins with unique properties for applications in materials science and synthetic biology.
The cornerstone of this technology is the "genetic code expansion," which involves repurposing the cell's translational machinery to recognize a new amino acid and incorporate it in response to a specific codon.[5][9]
Core Methodologies for Uaa Incorporation
Two primary strategies have been developed for the site-specific incorporation of Uaas: stop codon suppression and frameshift suppression. Both rely on the creation of an orthogonal aminoacyl-tRNA synthetase/tRNA pair , a central component that functions independently of the host cell's endogenous translational machinery.[10][11][12]
The Orthogonal System: A Tale of Two Molecules
An orthogonal tRNA/synthetase pair consists of:
-
An engineered aminoacyl-tRNA synthetase (aaRS): This enzyme is evolved to specifically recognize and charge a particular Uaa onto its cognate tRNA. It must not recognize any of the 20 canonical amino acids.
-
An engineered transfer RNA (tRNA): This tRNA is modified to recognize a "blank" codon (typically a stop codon or a quadruplet codon) and is not recognized by any of the host cell's endogenous aaRSs.[11]
The mutual orthogonality of this pair ensures the high fidelity of Uaa incorporation at the desired site.[13]
Stop Codon Suppression: Repurposing a Translational Signal
This is the most widely used method for site-specific Uaa incorporation.[14] It involves repurposing one of the three stop codons (UAG - amber, UAA - ochre, or UGA - opal) to encode the Uaa.[15] The amber stop codon (UAG) is most commonly used due to its relatively low frequency of use in many organisms.[15][16][17]
The Mechanism:
-
A gene of interest is mutated to introduce an amber stop codon (TAG in the DNA sequence) at the desired site of Uaa incorporation.
-
The orthogonal aaRS, the suppressor tRNA (with an anticodon that recognizes the UAG codon), and the Uaa are introduced into the expression system (in vivo or in vitro).
-
When the ribosome encounters the UAG codon during translation, the suppressor tRNA outcompetes the release factor, delivering the Uaa to the growing polypeptide chain.
Workflow for Stop Codon Suppression:
Caption: Decision tree for selecting an appropriate expression system.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Protein Yield | - Inefficient suppression of the stop codon. - Low activity of the orthogonal aaRS. - Toxicity of the Uaa or expressed protein. | - Optimize the concentration of the Uaa. - Use a different orthogonal pair. - Lower the expression temperature. - Switch to a CFPS system. |
| Truncated Protein Product | - Competition from the release factor at the stop codon. | - Overexpress the suppressor tRNA. - Use an E. coli strain with a deleted or down-regulated release factor 1 (RF1). |
| No Uaa Incorporation | - Inactive Uaa. - Incorrect plasmid constructs. - Degradation of the orthogonal components. | - Verify the integrity of the Uaa. - Sequence verify all plasmids. - Ensure proper storage of all components. |
Conclusion and Future Outlook
The site-specific incorporation of unnatural amino acids has matured from a niche technology into a powerful and versatile tool for fundamental research and biotechnological applications. [4]The continued discovery and evolution of new orthogonal pairs, coupled with advancements in synthetic biology and cell-free systems, will undoubtedly expand the scope of this technology. [10][11]As our ability to engineer the genetic code with greater precision and efficiency grows, so too will our capacity to create proteins with novel functions and properties, paving the way for the next generation of therapeutics, diagnostics, and biomaterials.
References
-
Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed. Available at: [Link]
-
Cell-free protein synthesis - Wikipedia. Available at: [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed. Available at: [Link]
-
In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression - PubMed. Available at: [Link]
-
Reprogramming natural proteins using unnatural amino acids - RSC Publishing. Available at: [Link]
-
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Available at: [Link]
-
Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press. Available at: [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - NIH. Available at: [Link]
-
Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - MDPI. Available at: [Link]
-
In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression | PNAS. Available at: [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC. Available at: [Link]
-
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Available at: [Link]
-
A general method for site-specific incorporation of unnatural amino acids into proteins - PubMed. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. Available at: [Link]
-
Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon - PMC - NIH. Available at: [Link]
-
Incorporation of Nonnatural Amino Acids into Streptavidin through In Vitro Frame-Shift Suppression | Journal of the American Chemical Society. Available at: [Link]
-
De Novo Generation of Mutually Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs | Journal of the American Chemical Society. Available at: [Link]
-
Nonnatural Amino Acids for Site-Specific Protein Conjugation | Bioconjugate Chemistry. Available at: [Link]
-
Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed. Available at: [Link]
-
Cell‐free Unnatural Amino Acid Incorporation with Alternative Energy Systems and Linear Expression Templates | BYU. Available at: [Link]
-
Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC - NIH. Available at: [Link]
-
Genetic Code Expansion - Addgene. Available at: [Link]
-
A general method for site-specific incorporation of unnatural amino acids into proteins. Available at: [Link]
-
Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli | PNAS. Available at: [Link]
-
Editorial: Expansion of the Genetic Code: Unnatural Amino Acids and their Applications - Frontiers. Available at: [Link]
-
Expanded genetic code - Wikipedia. Available at: [Link]
-
Expanding the genetic code: a non-natural amino acid story - Portland Press. Available at: [Link]
-
Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo. Available at: [Link]
-
In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. - Semantic Scholar. Available at: [Link]
-
Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1 - UCLA. Available at: [Link]
-
The use of unnatural amino acids to study and engineer protein function - PubMed. Available at: [Link]
-
Protein Design Using Unnatural Amino Acids | Journal of Chemical Education. Available at: [Link]
-
(PDF) Reprogramming natural proteins using unnatural amino acids - ResearchGate. Available at: [Link]
-
An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - NIH. Available at: [Link]
-
Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments. Available at: [Link]
-
In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - NIH. Available at: [Link]
- In-vitro expression with unnatural amino acids.
-
Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine - YouTube. Available at: [Link]
Sources
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanded genetic code - Wikipedia [en.wikipedia.org]
- 6. The use of unnatural amino acids to study and engineer protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. addgene.org [addgene.org]
- 10. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Experimental Use of (2S)-2-amino-4-methyl-4-pentenoic Acid as an Enzyme Inhibitor
Introduction: The Promise of Mechanism-Based Inhibition
(2S)-2-amino-4-methyl-4-pentenoic acid is a specialized amino acid derivative with significant potential in biochemical and pharmaceutical research.[1] Its structural features, particularly the vinyl group, position it as a probable mechanism-based inhibitor, also known as a "suicide inhibitor," of a specific class of enzymes.[2][3] This type of inhibition is characterized by the enzyme's own catalytic activity converting the inhibitor into a reactive species that covalently and irreversibly binds to the active site.[2][3] Such inhibitors are of profound interest in drug development due to their high specificity and prolonged duration of action.
This guide provides a comprehensive overview of the theoretical framework and practical protocols for investigating the inhibitory properties of (2S)-2-amino-4-methyl-4-pentenoic acid, with a primary focus on its expected activity against pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases.
Scientific Rationale: The Vinyl Group as a Latent Electrophile
The inhibitory potential of (2S)-2-amino-4-methyl-4-pentenoic acid is rooted in its structural analogy to known vinyl-substituted amino acid inhibitors. The proposed mechanism of action, particularly for aminotransferases, involves the following key steps:
-
Initial Binding: The inhibitor, resembling a natural substrate, binds to the active site of the PLP-dependent enzyme.
-
Enzymatic Activation: The enzyme's catalytic machinery initiates a reaction with the inhibitor. In the case of aminotransferases, this involves the formation of a Schiff base between the inhibitor's amino group and the PLP cofactor.
-
Formation of a Reactive Intermediate: Through a series of electron rearrangements facilitated by the enzyme, the vinyl group is converted into a highly reactive electrophilic species.
-
Covalent Modification: A nucleophilic residue within the enzyme's active site, typically a lysine residue, attacks the activated inhibitor, forming a stable, covalent bond.
-
Irreversible Inactivation: This covalent modification permanently blocks the enzyme's active site, leading to its irreversible inactivation.[2][3]
This "suicide" inactivation is highly specific because the inhibitor is only activated by its target enzyme.
Visualizing the Mechanism of Suicide Inhibition
Caption: General workflow for characterizing an enzyme inhibitor.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following controls and considerations are essential:
-
Positive Control: Include a known inhibitor of the target enzyme to validate the assay system.
-
Negative Control: Wells containing all components except the enzyme should be included to account for any non-enzymatic reaction.
-
Solvent Control: If the inhibitor is dissolved in an organic solvent like DMSO, ensure that the final concentration of the solvent in the assay does not affect enzyme activity.
-
Substrate and Enzyme Concentration: Optimize the concentrations of the substrate and enzyme to ensure the reaction is in the linear range. For kinetic studies, substrate concentrations should typically be at or near the Michaelis-Menten constant (Km).
-
Time-Dependency: A hallmark of mechanism-based inhibitors is time-dependent inactivation. Therefore, it is crucial to perform pre-incubation experiments at various time points.
Conclusion
(2S)-2-amino-4-methyl-4-pentenoic acid represents a promising molecule for the development of specific and potent enzyme inhibitors. Its vinyl group functionality strongly suggests a mechanism-based inactivation of PLP-dependent enzymes such as aminotransferases. The protocols and theoretical framework provided in this guide offer a robust starting point for researchers to meticulously characterize its inhibitory properties, contributing to the broader understanding of enzyme inhibition and the development of novel therapeutics.
References
-
Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
-
Alanine Aminotransferase (ALT or SGPT) Activity Colorimetric/Fluorometric Assay Kit (#BN00965). (n.d.). Assay Genie. Retrieved from [Link]
-
Aspartate Aminotransferase (AST/GOT) Activity Assay Kit (Reitman-Frankel Method). (n.d.). Meimian. Retrieved from [Link]
-
MaxDiscovery™ Aspartate Transaminase (AST) Enzymatic Assay Manual. (n.d.). BIOO Scientific. Retrieved from [Link]
-
Aspartate Transaminase Assay (AST). (n.d.). ScienCell Research Laboratories. Retrieved from [Link]
-
Alanine Transaminase Assay (ALT). (n.d.). 3H Biomedical. Retrieved from [Link]
-
An outlook on suicide enzyme inhibition and drug design. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 195. [Link]
-
2-Amino-4-methyl pentenoic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
Mechanistic and kinetic studies of inhibition of enzymes. (1985). Journal of Biochemical and Biophysical Methods, 11(4-5), 237-249. [Link]
-
Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (2010). Analytical Biochemistry, 407(2), 205-213. [Link]
-
Differential kinetic properties of L-2-amino-4-methylthio-cis-but-3-enoic acid, a methionine analog inhibitor of S-adenosylmethionine synthetase. (1993). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1202(1), 87-91. [Link]
-
Suicide inhibition. (n.d.). In Wikipedia. Retrieved from [Link]
-
Indicators for suicide substrate inactivation: A kinetic investigation. (2017). Journal of Chemical Sciences, 129(12), 1921-1929. [Link]
-
Indicators for suicide substrate inactivation: A kinetic investigation. (2017). ResearchGate. [Link]
-
One-Step Suicide Substrate Inactivation Kinetics of a Ping-Pong Reaction with One Substrate Undergoing Disproportionation: A Theoretical Approach with Approximate Solutions. (2022). International Journal of Molecular Sciences, 23(19), 11488. [Link]
-
(2S)-2-amino-4-pentenoate. (n.d.). PubChem. Retrieved from [Link]
-
(2R,4S)-2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
2-methyl-4-pentenoic acid, 1575-74-2. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). Molecules, 24(13), 2485. [Link]
-
4.2 Enzyme kinetics and inhibition. (n.d.). Fiveable. Retrieved from [Link]
Sources
Application Notes & Protocols: Asymmetric Synthesis of α-Allyl Amino Esters
Introduction: The Significance of α-Allyl Amino Esters
Non-proteinogenic α,α-disubstituted amino acids are critical structural motifs in medicinal chemistry and biochemical research. Their incorporation into peptides can confer increased metabolic stability and enforce specific secondary structures. Among these, α-allyl amino acids are particularly valuable synthetic building blocks. The versatile alkene functionality serves as a handle for further chemical transformations, such as ring-closing metathesis to form cyclic amino acid derivatives, site-selective protein modification, and the construction of complex natural products.[1][2][3]
The development of robust and highly stereoselective methods to access these compounds is therefore of paramount importance. This guide provides an in-depth overview of modern catalytic strategies for the asymmetric synthesis of α-allyl amino esters, focusing on the mechanistic principles, practical applications, and detailed experimental protocols for key methodologies.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed Asymmetric Allylic Alkylation (AAA) of amino ester precursors stands as a cornerstone methodology in this field. This approach typically involves the reaction of an amino ester enolate or its equivalent with an allylic electrophile, such as an allylic carbonate or acetate, in the presence of a chiral palladium catalyst.
Mechanistic Rationale
The catalytic cycle, illustrated below, is central to understanding the reaction's success. The choice of a chiral ligand is crucial as it dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, thereby controlling the stereochemistry of the newly formed quaternary center.
The process begins with the oxidative addition of a Palladium(0) complex to the allylic substrate, forming a cationic (π-allyl)Pd(II) complex. Simultaneously, a base deprotonates the α-carbon of a glycine imino ester or a protected amino ester to generate a nucleophilic enolate. This enolate then attacks one of the termini of the π-allyl ligand. The enantioselectivity is established during this key C-C bond-forming step. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the α-allylated amino ester product.
Caption: Fig 1: Generalized Catalytic Cycle for Pd-AAA.
Protocol: Pd-Catalyzed AAA of a Glycine Imino Ester
This protocol is adapted from methodologies that utilize a dual catalytic system, combining an achiral palladium source with a chiral phase-transfer catalyst to achieve high enantioselectivity.[4] This approach avoids the need for expensive chiral phosphine ligands.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenyl phosphite (P(OPh)₃)
-
(S)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide (Chiral Phase-Transfer Catalyst)
-
Glycine tert-butyl ester benzophenone imine
-
Allyl acetate (or other allylic electrophile)
-
Potassium hydroxide (KOH)
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (1 mol%) and P(OPh)₃ (4 mol%) in anhydrous DCM. Stir for 20 minutes at room temperature.
-
Reaction Setup: In a separate flame-dried flask, add the chiral phase-transfer catalyst (1 mol%) and powdered KOH (2.0 equivalents).
-
Add the glycine imino ester (1.0 equivalent) dissolved in anhydrous toluene to the flask containing the phase-transfer catalyst and base.
-
Add the allylic acetate (1.2 equivalents) to the reaction mixture.
-
Initiation: Transfer the pre-formed palladium catalyst solution to the main reaction flask via cannula.
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
Data Summary: Scope of Pd-Catalyzed AAA
The versatility of palladium catalysis is evident in its tolerance for various substrates.
| Entry | Allylic Electrophile | Nucleophile | Yield (%) | ee (%) | Reference |
| 1 | Cinnamyl acetate | Glycine imino ester | 95 | 86 | [4] |
| 2 | 1,3-Diphenyl-2-propenyl acetate | Glycine imino ester | 98 | 91 | [4] |
| 3 | Geranyl acetate | Glycine imino ester | 75 | 82 | [4] |
| 4 | Vinylcyclopropane derivative | Aldimine ester | 85 | 92 | [5] |
| 5 | Allyl carbonate | N-unprotected amino ester | 96 | 98 | [6] |
Organocatalytic Enantioselective Allylation
In recent years, organocatalysis has emerged as a powerful alternative to transition metal catalysis, avoiding the use of potentially toxic and expensive metals. For the synthesis of α-allyl amino esters, hydrogen-bond-donor catalysis, particularly with squaramide-based catalysts, has proven highly effective.[1][7][8]
Mechanistic Rationale
This strategy employs an "anion-abstraction" mechanism. A chiral squaramide catalyst utilizes its two N-H groups to form strong hydrogen bonds with the leaving group (e.g., chloride) of an N-protected α-chloro glycinate. This interaction polarizes the C-Cl bond, facilitating its departure and the formation of a transient, catalyst-bound acyliminium ion intermediate. The chiral environment created by the catalyst then directs the nucleophilic attack of an allylsilane from one specific face, ensuring high stereocontrol.[1]
Caption: Fig 2: Mechanism of Squaramide H-Bond Donor Catalysis.
Protocol: Squaramide-Catalyzed Allylation of an α-Chloro Glycinate
This protocol is based on the work of Reisman and colleagues, providing access to N-carbamoyl-protected amino esters with high enantioselectivity.[1][7]
Materials:
-
Chiral squaramide catalyst (e.g., (S)-Takemoto catalyst derivative)
-
N-Cbz-α-chloro glycine methyl ester
-
Allyltrimethylsilane
-
4Å Molecular sieves
-
Methyl tert-butyl ether (MTBE, anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried vial charged with a stir bar, add the chiral squaramide catalyst (1-5 mol%).
-
Add powdered, activated 4Å molecular sieves.
-
Under an argon atmosphere, add anhydrous MTBE.
-
Add the N-Cbz-α-chloro glycine methyl ester (1.0 equivalent) to the vial.
-
Add the allyltrimethylsilane (1.5 equivalents).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., -20 °C or room temperature, optimization may be required) for 24-48 hours. Monitor progress by TLC or ¹H NMR analysis of an aliquot.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes). Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
Data Summary: Scope of Squaramide-Catalyzed Allylation
This method is notable for its ability to generate products with adjacent stereocenters with high diastereoselectivity, a task that is challenging for traditional enolate alkylation methods.[7][8]
| Entry | Allylsilane Nucleophile | Yield (%) | ee (%) | dr | Reference |
| 1 | 2-Methallyltrimethylsilane | 95 | 97 | N/A | [1] |
| 2 | Allyltrimethylsilane | 93 | 96 | N/A | [1] |
| 3 | (E)-Crotyltrimethylsilane | 76 | 97 | >10:1 | [1] |
| 4 | (Z)-Crotyltrimethylsilane | 80 | 95 | >10:1 | [1] |
General Experimental Workflow
Regardless of the specific catalytic method employed, a general workflow is followed for the synthesis, purification, and characterization of the target α-allyl amino esters. This systematic approach ensures reproducibility and accurate assessment of the reaction's success.
Caption: Fig 3: A Standardized Experimental Workflow.
Conclusion
The asymmetric synthesis of α-allyl amino esters has matured significantly, with powerful methodologies available from both transition metal and organocatalytic domains. Palladium-catalyzed AAA offers broad substrate scope and high efficiency, while organocatalytic approaches provide a complementary, metal-free alternative that excels in specific transformations. The choice of method will depend on the specific target molecule, desired protecting group scheme, and available resources. The continued development of novel catalysts and tandem reaction strategies promises to further expand the synthetic chemist's toolbox for accessing these valuable chiral building blocks.[9][10]
References
-
Synthesis of β3-Amino Esters by Iridium-Catalyzed Asymmetric Allylic Alkylation Reaction. Organic Process Research & Development. [Link]
-
Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters. [Link]
-
Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. PMC - NIH. [Link]
-
Enantioselective Synthesis of α‑Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society - Figshare. [Link]
-
Palladium‐Catalyzed Allylic Alkylation of Aldimine Esters with Vinyl‐Cyclopropanes to Yield α,α‐Disubstituted α‐Amino Acid Derivatives. Sci-Hub. [Link]
-
Core Structure-Oriented Asymmetric α-Allenylic Alkylation of Amino Acid Esters Enabled by Chiral Aldehyde/Palladium Catalysis. Organic Letters. [Link]
-
A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Organic Chemistry Portal. [Link]
-
Synthesis of β3-Amino Esters by Iridium-Catalyzed Asymmetric Allylic Alkylation Reaction. ACS Publications. [Link]
-
Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst. PubMed. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]
-
Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science (RSC Publishing). [Link]
-
Iridium-Catalyzed Asymmetric N-Allylation of Amino Acids. Thieme. [Link]
-
α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis. The Journal of Organic Chemistry. [Link]
-
Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC - PubMed Central. [Link]
-
Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society. [Link]
-
Asymmetric synthesis of α-allyl-α-aryl α-amino acids by tandem alkylation/π-allylation of α-iminoesters. PubMed. [Link]
-
Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles to access chiral homoallylic aminooxindoles. RSC Publishing. [Link]
-
Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. IRIS. [Link]
-
Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science (RSC Publishing). [Link]
-
Asymmetric N‐allylation of different l‐amino acid esters employing the chiral catalyst L6. Diastereoselectivity values based on NMR of the crude product. ResearchGate. [Link]
-
Recent Advances in the Asymmetric Synthesis of Αlpha-Amino Acids via Radical Reactions. ResearchGate. [Link]
-
Enantio‐ and Diastereoselective Ir‐Catalyzed Allylic Substitutions for Asymmetric Synthesis of Amino Acid Derivatives. ResearchGate. [Link]
-
Asymmetric α-Allylation of N-Unprotected Amino Esters. ChemistryViews. [Link]
-
Catalytic Asymmetric Synthesis of α-Allyl α-Tertiary Aminoesters from α-Iminoesters and “Umpoled” π-Allyl Co Nucleophiles. Semantic Scholar. [Link]
Sources
- 1. Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of α-allyl-α-aryl α-amino acids by tandem alkylation/π-allylation of α-iminoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Palladium‐Catalyzed Allylic Alkylation of Aldimine Esters with Vinyl‐Cyclopropanes to Yield α,α‐Disubstituted α‐Amino Acid Derivatives / Advanced Synthesis & Catalysis, 2019 [sci-hub.box]
- 6. Asymmetric α-Allylation of N-Unprotected Amino Esters - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.com [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Racemization in Chiral Amino Acid Synthesis
Welcome to the Technical Support Center dedicated to a critical challenge in peptide synthesis and drug development: the prevention and mitigation of racemization in chiral amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical infidelity in their synthetic workflows. Here, we dissect the root causes of racemization and provide actionable, field-proven troubleshooting strategies to ensure the enantiopurity of your final products.
Understanding Racemization: The "Why" Behind the Problem
Racemization, the conversion of an enantiomerically pure starting material into a mixture of enantiomers, is a significant hurdle in peptide synthesis. The process erodes the stereochemical integrity of the desired product, leading to diastereomeric impurities that are often difficult to separate and can have drastically different biological activities.[1][2] The primary mechanism of racemization during peptide bond formation involves the abstraction of the α-proton of the activated amino acid.[3][4][5] This leads to the formation of a planar, achiral enolate or oxazolone intermediate, which upon reprotonation can yield a mixture of L- and D-isomers.[1][4][5][6]
Several factors can influence the rate and extent of racemization:
-
Amino Acid Identity: Certain amino acids are inherently more susceptible to racemization. Histidine (His) and Cysteine (Cys) are notoriously prone to this side reaction due to the nature of their side chains.[3][6][7] Serine (Ser) can also be problematic.[6][8]
-
Coupling Reagents: The choice of coupling reagent is paramount. Highly reactive reagents can increase the propensity for racemization.[8]
-
Base: The type and strength of the base used can significantly impact racemization. Stronger or less sterically hindered bases can accelerate the abstraction of the α-proton.[1][6][7]
-
Temperature: Elevated temperatures, often employed to drive difficult couplings, can also increase the rate of racemization.[1][7][9]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.[1]
Visualizing the Mechanism of Racemization
Caption: Mechanism of racemization during peptide bond formation.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshooting racemization issues encountered during your experiments.
Q1: I've detected a significant level of the D-isomer in my peptide containing a sensitive amino acid (e.g., His, Cys). What is my first course of action?
A1: Your immediate focus should be on optimizing the coupling conditions. The choice of coupling reagent, additives, and base are the most critical factors.
Step-by-Step Troubleshooting Protocol:
-
Introduce a Racemization Suppressant Additive: If you are using a carbodiimide-based coupling reagent (e.g., DCC, DIC) without an additive, the first step is to include one.[10][11]
-
Evaluate Your Coupling Reagent: If you are already using an additive or if the problem persists, consider changing your coupling reagent.
-
Recommendation: Switch to a uronium/aminium or phosphonium salt-based reagent, which are generally associated with lower levels of racemization compared to carbodiimides alone.[11] For particularly challenging couplings, consider newer generation reagents.
-
-
Optimize the Base: The base used during coupling can have a dramatic effect on racemization.
-
Recommendation: If you are using a strong base like triethylamine (TEA) or diisopropylethylamine (DIPEA), switch to a weaker or more sterically hindered base.[6][7] N-methylmorpholine (NMM) is a good first alternative.[6][7] For highly sensitive residues, 2,4,6-collidine (TMP) is an excellent choice due to its steric bulk.[6][7]
-
-
Lower the Reaction Temperature: Higher temperatures accelerate racemization.[1][7][9]
Q2: I'm specifically having trouble with Histidine racemization. What are the best strategies?
A2: Histidine racemization is primarily driven by the imidazole side chain acting as an internal base. The key is to mitigate this effect.
Strategies for Histidine:
-
Side-Chain Protection: The most effective strategy is to protect the π-nitrogen of the imidazole ring.
-
Coupling Reagent Selection:
-
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): Has been shown to be particularly effective for coupling Fmoc-His(Trt)-OH with minimal racemization.[7]
-
DIC/Oxyma: This combination has been demonstrated to be one of the mildest coupling conditions, resulting in low levels of racemization for Fmoc-L-His(Trt)-OH.[8]
-
Q3: Cysteine is causing significant racemization in my synthesis. How can I address this?
A3: Cysteine is another challenging residue, especially when it is at the C-terminus.
Strategies for Cysteine:
-
Base Selection: The choice of base is critical.
-
Coupling Conditions:
-
Additives: The presence of an additive like HOAt is highly recommended.[15]
-
Copper(II) Chloride (CuCl₂): In segment coupling, the addition of CuCl₂ with HOBt can suppress racemization.[3][7]
-
DIC/Oxyma: This combination has been shown to be effective with no observable racemization for Fmoc-L-Cys(Trt)-OH in some studies.[8]
-
-
Protecting Group:
-
Trityl (Trt): A bulky protecting group like Trt can help minimize racemization.[3]
-
Q4: I suspect my analytical method is not sensitive enough to detect low levels of racemization. What is a reliable method for quantifying enantiomeric purity?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying amino acid enantiomers.
Experimental Protocol: Chiral HPLC Analysis of Amino Acid Enantiomers
-
Peptide Hydrolysis: a. Accurately weigh 1-2 mg of the synthetic peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum. d. Heat at 110°C for 24 hours. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator. f. Reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 M HCl or the initial mobile phase).
-
Chiral HPLC Analysis (Direct Method):
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Chiral Column: A suitable chiral stationary phase (CSP) is crucial.
-
Mobile Phase: The mobile phase composition is dependent on the column and amino acids being analyzed. A common system for CHIROBIOTIC T columns is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid.[16] For crown-ether columns, a mobile phase of methanol/water with an acid such as perchloric acid is often used.[17]
-
Analysis: Inject the hydrolyzed sample and a racemic standard of the amino acid . The racemic standard is essential to determine the retention times of both enantiomers and to validate the separation method.
-
Data Presentation: A Comparative Overview
The following tables summarize the relative performance of various reagents and conditions in minimizing racemization.
Table 1: Comparison of Bases for Racemization Suppression
| Base | Chemical Name | Relative Basicity | Steric Hindrance | Racemization Potential |
| TEA | Triethylamine | Strong | Low | High |
| DIPEA | Diisopropylethylamine | Moderate | Moderate | Moderate |
| NMM | N-methylmorpholine | Weaker | Low | Low to Moderate |
| TMP | 2,4,6-Collidine | Weaker | High | Very Low |
Data synthesized from multiple sources.[6][7]
Table 2: Effectiveness of Coupling Reagent and Additive Combinations for Racemization-Prone Amino Acids
| Amino Acid | Coupling Reagent/Additive | Racemization Level | Notes |
| Histidine (His) | DIC/Oxyma | Very Low | One of the mildest conditions reported.[8] |
| DEPBT | Very Low | Particularly effective for Fmoc-His(Trt)-OH.[7] | |
| HATU/NMM | High | Can lead to significant racemization.[8] | |
| Cysteine (Cys) | DIC/Oxyma | Negligible | Highly effective in suppressing racemization.[8] |
| HCTU/Collidine | Low | The use of a hindered base is key.[14] | |
| Carbodiimides (alone) | High | Prone to significant racemization without additives. | |
| Serine (Ser) | DIC/Oxyma | Negligible | Generally less prone to racemization than His and Cys.[8] |
| HATU/NMM | Low | Some racemization may be observed.[8] |
This table provides a general guide. Actual racemization levels can vary based on the specific peptide sequence and other reaction conditions.
Frequently Asked Questions (FAQs)
Q: Does the position of the amino acid in the peptide sequence affect its susceptibility to racemization? A: Yes, the C-terminal amino acid is particularly susceptible to racemization, especially during segment condensation. The activating group on the C-terminal residue can promote oxazolone formation, a key intermediate in the racemization pathway.
Q: Can racemization occur during the deprotection steps? A: While less common than during coupling, some racemization can occur during deprotection, particularly with prolonged exposure to basic conditions (e.g., piperidine for Fmoc removal) for certain sensitive sequences. Adding HOBt to the deprotection solution can help suppress side reactions like aspartimide formation, which can be a prelude to racemization.[3]
Q: Are there any "racemization-free" coupling reagents? A: While some modern coupling reagents and conditions can reduce racemization to undetectable levels for many amino acids, it is difficult to claim any method is completely "racemization-free" under all circumstances, especially for the most sensitive residues.[8] The best approach is to select the optimal conditions for the specific amino acid being coupled.
Q: How does peptide aggregation relate to racemization? A: Peptide aggregation can lead to incomplete or slow coupling reactions.[3] To overcome this, researchers may be tempted to use higher temperatures or more reactive coupling reagents, both of which can increase the risk of racemization. It is important to address aggregation through other means, such as changing the solvent (e.g., using NMP or adding DMSO) or using chaotropic salts, before resorting to conditions that promote racemization.[3]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting racemization.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Kent, S. B. (2009). Introduction to Peptide Synthesis. Methods in Enzymology, 462, 1–12. [Link]
-
Tumminakatti, S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4976. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 915-925. [Link]
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]
-
Li, W., & Chang, W. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 36(7), 333–338. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 162-170. [Link]
-
Han, Y., et al. (2005). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Journal of Peptide Research, 66(s1), 41-47. [Link]
-
Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. [Link]
-
Angeletti, R. H., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Methods in Enzymology, 289, 697-708. [Link]
-
Palasek, S. A., et al. (2007). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. [Link]
-
Jaradat, D. M. M. (2018). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Amino Acids, 50(1), 39-68. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Chen, S. X., & Sheehan, J. C. (1995). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. ChemInform, 26(45). [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Troubleshooting Peak Tailing in HPLC of Amino Acids: A Technical Guide
Technical Support Center: Your Guide to Symmetrical Peaks
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) of amino acids. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into one of the most common chromatographic challenges: peak tailing. This resource is structured to help you diagnose the root cause of asymmetrical peaks and implement effective solutions, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum. It is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates tailing. For many assays, peaks with an asymmetry factor up to 1.5 are considered acceptable, though a value closer to 1 is ideal for optimal resolution and accurate quantification.[1][2]
Q2: Why is peak tailing a problem in amino acid analysis?
A2: Peak tailing can significantly compromise the quality of your data. It leads to poor resolution between adjacent peaks, making accurate quantification difficult. Tailing can also indicate underlying issues with your HPLC system or method, affecting the reproducibility of your analysis.[3][4] Furthermore, a tailing peak might mask the presence of a co-eluting impurity.[1]
Q3: Can the sample solvent cause peak tailing?
A3: Absolutely. If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting. It's always best to dissolve your sample in the initial mobile phase or a weaker solvent.[5][6][7] Injecting a sample in a solvent with a pH that is incompatible with the column's stationary phase can also lead to peak shape issues and potential column damage.[7]
In-Depth Troubleshooting Guide
Peak tailing in the HPLC of amino acids can stem from various factors, broadly categorized into chemical interactions and physical problems within the HPLC system.[3][8] This guide will walk you through a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Peak Tailing
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. youtube.com [youtube.com]
- 4. chromacademy.com [chromacademy.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Technical Support Center: Scaling Up the Synthesis of (2S)-2-amino-4-methyl-4-pentenoic Acid
Welcome to the technical support center for the synthesis of (2S)-2-amino-4-methyl-4-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable production of this valuable unnatural amino acid.
Introduction
(2S)-2-amino-4-methyl-4-pentenoic acid is a chiral building block of significant interest in medicinal chemistry. Its unique structure, featuring a quaternary vinylic group, makes it a valuable component for creating novel peptides and small molecules with enhanced biological activity and metabolic stability. However, scaling up its synthesis from the lab bench to pilot or production scale presents a unique set of challenges. This guide provides practical, field-proven insights to navigate these complexities, ensuring a robust and reproducible synthetic process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of (2S)-2-amino-4-methyl-4-pentenoic acid, with a focus on a common and scalable synthetic strategy involving an asymmetric allylic alkylation approach.
Scenario 1: Low Enantioselectivity in the Asymmetric Allylic Alkylation Step
Question: We are performing an asymmetric allylic alkylation of a glycine-based nickel complex with a vinylethylene carbonate to introduce the chiral center, but our enantiomeric excess (ee) is consistently below the desired >95%. What are the potential causes and solutions?
Answer:
Low enantioselectivity in this key step is a critical issue that can be traced back to several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity:
-
Cause: The chiral ligand may have degraded or the palladium catalyst may be of insufficient quality.
-
Solution: Ensure the chiral ligand, often a derivative of Trost ligand or a similar phosphine-based ligand, is of high purity and has been stored under inert conditions to prevent oxidation. Use a freshly opened or properly stored palladium source, such as Pd₂(dba)₃. It is advisable to prepare the active catalyst complex in situ under strictly anhydrous and oxygen-free conditions.
-
-
Solvent and Reagent Purity:
-
Cause: Trace amounts of water or other protic impurities in the reaction solvent (e.g., THF, dichloromethane) can quench the enolate or interfere with the catalyst, leading to a non-stereoselective background reaction.
-
Solution: Use freshly distilled, anhydrous solvents. Ensure all glassware is rigorously dried. The glycine nickel complex and the vinylethylene carbonate should also be anhydrous.
-
-
Reaction Temperature:
-
Cause: The reaction temperature may be too high, leading to a decrease in the energy difference between the diastereomeric transition states and thus lower enantioselectivity.
-
Solution: Carefully control the reaction temperature. For many asymmetric allylic alkylations, sub-ambient temperatures (e.g., -78 °C to 0 °C) are crucial for achieving high enantioselectivity.[1] Perform a temperature optimization study to find the ideal balance between reaction rate and stereoselectivity.
-
-
Base Selection and Stoichiometry:
-
Cause: The choice and amount of base used to generate the nickel enolate are critical. An inappropriate base or incorrect stoichiometry can lead to side reactions or incomplete enolization, affecting the stereochemical outcome.
-
Solution: Common bases for this transformation include strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS). Ensure the base is added slowly at low temperature to control the exotherm and that the stoichiometry is precise.
-
Workflow for Optimizing Enantioselectivity:
Caption: Systematic troubleshooting workflow for low enantioselectivity.
Scenario 2: Formation of Oily or Difficult-to-Crystallize N-Boc Protected Product
Question: After Boc protection of the amino acid, we are obtaining a thick oil that is difficult to purify and solidify. How can we induce crystallization for easier handling and purification on a larger scale?
Answer:
Obtaining the N-Boc protected amino acid as a solid is highly desirable for ease of handling, storage, and purification, especially at scale. An oily product can be due to residual solvents, impurities, or the inherent properties of the molecule. Here are several strategies to promote crystallization:
-
Solvent Removal and Purity:
-
Cause: Residual solvents from the workup (e.g., ethyl acetate, dichloromethane) or impurities can act as a "crystallization inhibitor."
-
Solution: Ensure the crude product is thoroughly dried under high vacuum. Even trace amounts of solvent can prevent solidification. If impurities are suspected, attempt a preliminary purification by flash chromatography.
-
-
Seeding:
-
Cause: Crystallization often requires a nucleation event. For some molecules, spontaneous nucleation is slow.
-
Solution: If a small amount of crystalline material has been obtained previously, use it as seed crystals. Add a few microscopic crystals to the oil and allow it to stand.[2][3] If no seed crystals are available, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
-
Pulping with a Weakly Polar Solvent:
-
Cause: The oily product may be a supersaturated solution or an amorphous solid.
-
Solution: Add a weakly polar solvent in which the product is sparingly soluble, such as diethyl ether, hexane, or a mixture of the two.[4] Stir the mixture vigorously (this is known as "pulping" or "trituration"). This process can wash away impurities and induce crystallization.
-
-
Formation of a Dicyclohexylamine (DCHA) Salt:
-
Cause: The free acid may be inherently difficult to crystallize.
-
Solution: A common strategy for oily N-Boc amino acids is to convert them to their dicyclohexylamine (DCHA) salt, which is often a stable, crystalline solid.[5] Dissolve the oily product in a non-polar solvent like diethyl ether and add one equivalent of dicyclohexylamine. The salt will typically precipitate and can be collected by filtration. The free acid can be regenerated later by an acid wash.
-
Table 1: Crystallization Solvents for N-Boc Amino Acids
| Solvent System | Polarity | Typical Use |
| Diethyl ether / Hexane | Low | Pulping/Trituration |
| Ethyl acetate / Petroleum ether | Low to Medium | Recrystallization[6] |
| Dichloromethane / Hexane | Medium | Recrystallization |
Scenario 3: Racemization During Synthesis or Workup
Question: We are observing a loss of enantiomeric purity in our final product. What are the likely causes of racemization and how can we prevent it?
Answer:
Maintaining the stereochemical integrity of the α-carbon is paramount. Racemization can occur at several stages, particularly under harsh basic or acidic conditions or at elevated temperatures.
-
During Peptide Coupling (if applicable):
-
Cause: Activation of the carboxylic acid for amide bond formation can lead to the formation of an oxazolone intermediate, which is prone to racemization.[7][8]
-
Solution: Use racemization-suppressing coupling reagents such as HOBt (1-hydroxybenzotriazole) or OxymaPure with a carbodiimide like DIC.[8] Keep reaction times to a minimum and temperatures low.
-
-
During Deprotection Steps:
-
Cause: Prolonged exposure to strong acids or bases during the removal of protecting groups can cause epimerization.
-
Solution: Use the mildest possible conditions for deprotection. For example, if removing a Boc group, use TFA in DCM for a short period and at low temperature. For ester hydrolysis, use carefully controlled conditions with a weak base like lithium hydroxide at 0 °C.
-
-
During Workup and Purification:
-
Cause: Extreme pH during aqueous workup can lead to racemization.
-
Solution: Maintain the pH as close to neutral as possible during extractions and washes. When adjusting the pH to isolate the product at its isoelectric point, do so slowly and with cooling.
-
Diagram of Racemization via Oxazolone Intermediate:
Caption: Simplified representation of the oxazolone-mediated racemization pathway.
Frequently Asked Questions (FAQs)
Q1: What is a suitable protecting group strategy for the synthesis of (2S)-2-amino-4-methyl-4-pentenoic acid?
A1: A common and effective strategy is to use a tert-butyloxycarbonyl (Boc) group for the amine and a methyl or ethyl ester for the carboxylic acid. The Boc group is stable under a wide range of reaction conditions used for modifying the side chain and can be removed under mild acidic conditions (e.g., TFA in DCM).[9][10] The ester can be hydrolyzed at the end of the synthesis under basic conditions (e.g., LiOH in THF/water). This orthogonal protecting group strategy allows for selective deprotection without affecting other parts of the molecule.[11]
Q2: What are the key considerations for scaling up the purification of the final product?
A2: For large-scale purification, chromatography is often not economically viable. Crystallization is the preferred method.[3] Key considerations include:
-
Solvent Selection: Identify a solvent system where the amino acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include water-isopropanol or water-ethanol mixtures.
-
pH Control: The solubility of amino acids is highly pH-dependent. Crystallization is typically performed at the isoelectric point (pI) of the amino acid, where its solubility is at a minimum.
-
Cooling Rate: A slow and controlled cooling rate is crucial for obtaining large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or an amorphous precipitate.
-
Seeding: As with the protected intermediate, seeding with a small amount of pure crystalline product can be critical for inducing crystallization on a large scale.
Q3: Are there any stability issues to be aware of with (2S)-2-amino-4-methyl-4-pentenoic acid?
A3: Yes, unsaturated amino acids can be susceptible to certain side reactions. The terminal double bond can potentially undergo isomerization or oxidation. It is recommended to store the final product and key intermediates under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20 °C) to minimize degradation. During synthesis, it is important to avoid prolonged exposure to strong acids, bases, or oxidizing conditions that are not part of the planned reaction sequence.
Experimental Protocols
Protocol 1: N-Boc Protection of (2S)-2-amino-4-methyl-4-pentenoic acid
This protocol is a general procedure that can be adapted for the target molecule.
-
Dissolution: Dissolve (2S)-2-amino-4-methyl-4-pentenoic acid (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Basification: Add triethylamine (1.5 equiv) to the solution and stir.
-
Boc Anhydride Addition: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
Workup:
-
Dilute the reaction mixture with water.
-
Extract with a non-polar solvent like hexane or diethyl ether to remove unreacted Boc₂O and byproducts.
-
Carefully acidify the aqueous layer to pH 2-3 with a cold, dilute solution of citric acid or HCl.
-
Extract the product into ethyl acetate (3x).
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(2S)-2-amino-4-methyl-4-pentenoic acid.[12]
Protocol 2: Purification by Crystallization of the N-Boc Protected Amino Acid
-
Dissolution: Dissolve the crude oily N-Boc protected product in a minimal amount of a suitable hot solvent, such as ethyl acetate.
-
Addition of Anti-Solvent: Slowly add a less polar solvent in which the product is insoluble, such as hexane or petroleum ether, until the solution becomes slightly turbid.[6]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
References
-
Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax. Available at: [Link]
-
Peptide synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
Amino Acid-Protecting Groups - SciSpace. SciSpace. Available at: [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. Trade Science Inc. Available at: [Link]
-
26.4: Synthesis of Amino Acids - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents. Google Patents.
-
A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. MDPI. Available at: [Link]
-
A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid - ResearchGate. ResearchGate. Available at: [Link]
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. ACS Publications. Available at: [Link]
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions | Accounts of Chemical Research. ACS Publications. Available at: [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. ResearchGate. Available at: [Link]
-
the role of amino acids in controlling the chirality of inorganic crystals - PMC - NIH. National Institutes of Health. Available at: [Link]
-
L-Proline - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. National Institutes of Health. Available at: [Link]
-
syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination | Journal of the American Chemical Society. ACS Publications. Available at: [Link]
-
Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]
-
(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid - MySkinRecipes. MySkinRecipes. Available at: [Link]
- CN112661672A - Crystallization method of Boc-amino acid - Google Patents. Google Patents.
-
α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Synthesis of α-Vinyl Amino Acids - PubMed. National Center for Biotechnology Information. Available at: [Link]
- Crystallization method of Boc-amino acid - Eureka | Patsnap. PatSnap.
-
Sharpless Asymmetric Epoxidation Guide | PDF | Chemical Process Engineering - Scribd. Scribd. Available at: [Link]
-
(PDF) Synthesis of α-Vinyl Amino Acids - ResearchGate. ResearchGate. Available at: [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. Trade Science Inc. Available at: [Link]
-
Sharpless Asymmetric Epoxidation || Stereochemistry || solved problems - YouTube. YouTube. Available at: [Link]
-
α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis - NIH. National Institutes of Health. Available at: [Link]
-
Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC - PubMed Central. National Institutes of Health. Available at: [Link]
-
Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons - Pearson. Pearson. Available at: [Link]
-
Sharpless Asymmetric Epoxidation | Dalal Institute. Dalal Institute. Available at: [Link]
-
Process for racemizing an optically active alpha-amino acid or a salt thereof - Patent 0057092. European Patent Office. Available at: [Link]
-
α-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
5.2: Epoxidation of Allylic Alcohols - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Library of N-t-boc Amino ester - Digital Commons at Buffalo State. Buffalo State Digital Commons. Available at: [Link]
-
Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid - ResearchGate. ResearchGate. Available at: [Link]
-
Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center - NIH. National Institutes of Health. Available at: [Link]
-
Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. Hilaris Publisher. Available at: [Link]
-
Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza - ChemRxiv. ChemRxiv. Available at: [Link]
Sources
- 1. Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 7. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. tsijournals.com [tsijournals.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Stationary Phases: A Comparative Analysis for Enantioseparation
For researchers, scientists, and professionals in drug development, the efficient and reliable chiral separation of drug metabolites and active pharmaceutical ingredients (APIs) is a critical aspect of pharmacokinetic, pharmacodynamic, and toxicological studies.[1] The United States Food and Drug Administration (FDA) mandates that the pharmacological and toxicological profiles of each enantiomer in a racemic drug be characterized, making robust enantioseparation techniques indispensable.[2] At the heart of chiral High-Performance Liquid Chromatography (HPLC) lies the Chiral Stationary Phase (CSP), the engine that drives the separation of non-superimposable mirror-image molecules.[3]
This guide provides an in-depth comparative analysis of the most prevalent classes of CSPs. Moving beyond a simple catalog of options, we will explore the underlying chiral recognition mechanisms, operational strengths, and inherent limitations of each phase. Our objective is to equip you with the foundational knowledge and practical insights required to make informed, rational decisions in your chiral method development, thereby streamlining workflows and enhancing the probability of achieving successful, high-resolution separations.
The Pillars of Chiral Recognition: Major CSP Classes
The selection of a CSP is the most critical decision in chiral method development. The interaction between the analyte and the chiral selector immobilized on the stationary phase is a complex interplay of forces.[3] Understanding these forces is key to predicting which CSP class is most likely to succeed. The major classes can be broadly categorized as polysaccharide-based, protein-based, Pirkle-type (donor-acceptor), and macrocyclic glycopeptide-based.
Polysaccharide-Based CSPs: The Universal Workhorse
Constituting over 90% of all chiral separations performed today, polysaccharide-based CSPs are undoubtedly the first choice for initial screening and method development.[4] These phases are derived from natural polymers, primarily cellulose and amylose, which are functionalized with derivatives like phenylcarbamates or esters and physically coated or chemically immobilized onto a silica support.[4][5]
Mechanism of Action: The chiral recognition capability of polysaccharide derivatives stems from their highly ordered, helical polymer structures.[2][6] These helical grooves create chiral cavities where analyte molecules can enter and interact. Separation is achieved through a combination of forces:
-
Hydrogen Bonding: Interactions with the carbamate groups on the CSP.
-
π-π Interactions: Between the aromatic rings of the analyte and the phenyl groups on the CSP.
-
Dipole-Dipole Interactions: Resulting from polar functional groups.
-
Steric Interactions: The most crucial element, where the overall shape and chirality of the analyte determines how well it "fits" into the chiral groove of the polysaccharide.[2][5]
Coated vs. Immobilized Phases: A critical distinction lies in how the polysaccharide derivative is attached to the silica.
-
Coated Phases (e.g., Chiralcel® OD, Chiralpak® AD): The chiral selector is physically adsorbed onto the silica surface. This provides a high density of chiral selectors and excellent efficiency.[7] However, they are sensitive to certain "non-standard" solvents (e.g., dichloromethane, THF, ethyl acetate) which can strip the coating and irreversibly damage the column.[6]
-
Immobilized Phases (e.g., Chiralpak® IA, Chiralpak® IB): The selector is covalently bonded to the silica. This creates a highly robust phase with exceptional solvent versatility, allowing for the use of a wider range of mobile phases and improving the solubility of challenging analytes.[6] This robustness is a significant advantage in method development.
Protein-Based CSPs: Mimicking Biological Specificity
Protein-based CSPs utilize the intrinsic enantioselectivity of biological macromolecules.[7] Proteins such as α1-acid glycoprotein (AGP), bovine serum albumin (BSA), human serum albumin (HSA), and ovomucoid are immobilized on a silica support.[8][9]
Mechanism of Action: These phases operate on complex, multi-modal interaction mechanisms that mirror biological recognition. The chiral centers within the protein's tertiary structure create binding pockets where enantiomers can interact differently through a combination of:
-
Hydrophobic Interactions: Between non-polar regions of the analyte and protein.
-
Electrostatic (Ionic) Interactions: Between charged groups on the analyte and amino acid residues.
Performance Characteristics: Protein-based columns are particularly effective for separating pharmaceutical compounds, as many drugs are designed to interact with proteins in the body. Their key advantage is the ability to resolve many underivatized compounds in aqueous, reversed-phase conditions, which is beneficial for analyzing biological samples.[10] However, they suffer from significant limitations, including low sample loading capacity, fragility, high cost, and generally lower column efficiency compared to polysaccharide phases.[10]
Pirkle-Type (Brush-Type) CSPs: A Rational Design Approach
Developed by William H. Pirkle, these phases are based on a more rational design principle. They consist of small, well-characterized chiral molecules (e.g., amino acid derivatives) covalently bonded to a silica support.[11] They are often called "brush-type" due to the way the chiral selectors extend from the silica surface.
Mechanism of Action: The chiral recognition mechanism is famously described by the Dalgleish three-point interaction model .[11] For successful separation, an analyte must interact with the CSP at a minimum of three points, with at least one of these interactions being stereochemically dependent. These interactions are typically a combination of:
-
π-π Interactions: These phases are designed with π-electron acceptor (e.g., 3,5-dinitrobenzoyl groups) or π-electron donor (e.g., naphthyl groups) aromatic rings. They effectively separate analytes with complementary aromatic systems.[2]
-
Hydrogen Bonding.
-
Dipole Stacking.
-
Steric Hindrance. [2]
The well-defined nature of these interactions allows for a more predictable application; if an analyte possesses a π-acidic aromatic ring, a CSP with a π-basic selector would be a logical first choice.[7]
Macrocyclic Glycopeptide (Antibiotic)-Based CSPs: Multi-Modal Versatility
This class of CSPs uses macrocyclic antibiotics, such as vancomycin, teicoplanin, and ristocetin A, bonded to silica.[12][13] These molecules are large, complex structures with multiple stereogenic centers and a variety of functional groups.
Mechanism of Action: The complexity of their structure is the key to their success. They offer a wide array of potential interaction sites, including hydrophobic pockets, aromatic rings, and multiple hydroxyl, carboxyl, and amino groups.[12] This structural diversity allows for a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, inclusion complexation, and π-π interactions.[14]
Performance Characteristics: A defining feature of these CSPs is their multi-modal capability. A single column can be operated in normal phase, reversed-phase, polar organic, and a unique polar-ionic mode, providing exceptional versatility during method development.[15] They have proven especially effective for the separation of underivatized amino acids and other amphoteric and ionizable compounds.[15]
Comparative Performance Overview
The choice of CSP is dictated by the analyte's structure and the desired chromatographic conditions. The following table provides a high-level comparison of the primary CSP classes.
| Feature | Polysaccharide-Based | Protein-Based | Pirkle-Type (Brush-Type) | Macrocyclic Glycopeptide |
| Chiral Selector | Amylose or Cellulose Derivatives | Proteins (AGP, BSA, OVM) | Small, synthetic chiral molecules | Macrocyclic antibiotics |
| Primary Interactions | Steric fit, H-bonding, π-π, dipole-dipole | Hydrophobic, electrostatic, H-bonding | π-π (donor-acceptor), H-bonding, dipole | H-bonding, ionic, inclusion, π-π |
| Typical Mobile Phases | NP, PO, RP (Immobilized) | Reversed-Phase (aqueous buffers) | Normal Phase, Polar Organic | NP, RP, PO, Polar-Ionic |
| Strengths | Broad applicability, high success rate, high efficiency, good loading capacity | High selectivity for specific drugs, aqueous mobile phases | Rational design, predictable interactions | Exceptional versatility (multi-modal), excellent for amino acids/peptides |
| Limitations | Solvent restrictions (coated), mechanism not fully understood | Low loading capacity, fragile, expensive, low efficiency | Narrower applicability than polysaccharides | Complex mechanism, can be sensitive to mobile phase additives |
| Common Applications | General-purpose screening for a wide range of racemates | Drug metabolism studies, bioanalysis | Analytes with aromatic rings (e.g., DNB derivatives) | Amino acids, peptides, acidic/basic/amphoteric compounds |
NP = Normal Phase, RP = Reversed Phase, PO = Polar Organic
Quantitative Performance Data (Illustrative Example)
To illustrate performance differences, consider the separation of a hypothetical racemic drug, "Chiralamol," a neutral compound with an aromatic ring and a hydroxyl group.
| Column (CSP Type) | Mobile Phase | k'1 | α (Selectivity) | Rs (Resolution) | Analysis Time (min) |
| Chiralpak® IA (Polysaccharide) | Hexane/IPA (90:10) | 2.8 | 1.45 | 4.2 | 12 |
| Chiralcel® OD-H (Polysaccharide) | Hexane/EtOH (85:15) | 3.5 | 1.30 | 2.9 | 15 |
| Chiral-AGP (Protein) | 20mM Phosphate Buffer pH 6.5 / ACN (95:5) | 5.1 | 1.15 | 1.6 | 25 |
| Whelk-O® 1 (Pirkle-Type) | Hexane/IPA/TFA (90:10:0.1) | 4.2 | 1.22 | 2.1 | 18 |
| Chirobiotic® V (Macrocyclic) | MeOH/H₂O (80:20) | 6.3 | 1.18 | 1.9 | 28 |
Data are hypothetical and for illustrative purposes only.
Rational CSP Selection and Workflow
While chiral separation can be an empirical process, a logical workflow can significantly increase the chances of success. The initial step always involves characterizing the analyte.
Caption: Decision workflow for rational CSP selection.
Experimental Protocols
Reproducible methodologies are the foundation of successful chiral separations. The following protocols outline a standard approach for screening on the most common CSP platforms.
Protocol 1: General Screening on Polysaccharide-Based CSPs (Normal Phase)
This protocol is the industry-standard starting point for most neutral and basic chiral compounds due to the high success rate of polysaccharide phases.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Columns:
-
Chiralpak® IA (Immobilized Amylose)
-
Chiralcel® OD-H (Coated Cellulose)
-
Rationale: Screening on both an amylose and a cellulose-based phase covers different selectivity profiles.
-
-
Sample Preparation: Dissolve the sample at approximately 1 mg/mL in the initial mobile phase or a compatible solvent.
-
Mobile Phase Preparation:
-
Solvent A: n-Hexane
-
Solvent B: Isopropanol (IPA) or Ethanol (EtOH)
-
Rationale: Alcohols serve as the polar modifier to control retention. IPA and EtOH offer different selectivities.
-
For acidic compounds, add 0.1% Trifluoroacetic Acid (TFA) to the alcohol modifier.
-
For basic compounds, add 0.1% Diethylamine (DEA) to the alcohol modifier.
-
Rationale: Acidic/basic additives suppress ionization of the analyte and interact with residual silanols on the silica surface, significantly improving peak shape.
-
-
Chromatographic Conditions:
-
Screening Gradient: Start with a shallow gradient (e.g., 5% to 50% alcohol over 20 minutes) or run isocratic screens at 10%, 20%, and 40% alcohol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: Evaluate chromatograms for any sign of peak splitting or separation. If separation is observed, optimize the isocratic mobile phase composition to achieve a resolution (Rs) > 1.5.
Protocol 2: Analysis on Protein-Based CSPs (Reversed Phase)
This protocol is suited for polar or ionizable compounds, particularly when analyzing biological matrices.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiral-AGP (α1-acid glycoprotein) or Ultron® ES-OVM (Ovomucoid).
-
Sample Preparation: Dissolve the sample at 0.1-0.5 mg/mL in the aqueous mobile phase component.
-
Mobile Phase Preparation:
-
Aqueous Buffer: Prepare a 10-50 mM phosphate or acetate buffer.
-
Organic Modifier: Acetonitrile (ACN) or Isopropanol (IPA).
-
Rationale: The buffer's pH and ionic strength are the primary tools for controlling retention and selectivity. The pH should be adjusted to control the ionization state of the analyte and the protein.
-
-
Chromatographic Conditions:
-
Isocratic Elution: Typically start with a low percentage of organic modifier (0-10%).
-
pH Screening: Screen at different pH values (e.g., pH 4.5, 5.5, 6.5).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at a suitable wavelength.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Retention and enantioselectivity on protein phases are highly sensitive to pH and organic modifier concentration. Systematically adjust these parameters to optimize the separation.
Caption: General experimental workflow for chiral method development.
Conclusion
The field of chiral chromatography is dominated by a few highly successful classes of chiral stationary phases. Polysaccharide-based CSPs offer the broadest applicability and represent the most logical starting point for method development. However, for specific challenges, such as the analysis of biological samples or underivatized amino acids, protein-based and macrocyclic glycopeptide phases provide invaluable, alternative selectivity. The Pirkle-type phases remain a powerful tool when a rational design approach based on analyte structure is feasible.
Ultimately, successful enantioseparation is achieved through a systematic screening process grounded in a solid understanding of the chiral recognition mechanisms at play. By pairing the chemical properties of the target analyte with the known strengths of each CSP class, researchers can navigate the complexities of chiral method development with greater efficiency and confidence.
References
- Vertex AI Search, Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI.
- Wikipedia, Chiral column chromatography.
- Chiralpedia, Polysaccharide-based CSPs.
- Phenomenex, Chiral HPLC Column.
- Element Lab Solutions, HPLC Chiral Columns.
- Chiralpedia, Donor-Acceptor (Pirkle)-type CSPs.
- PubMed, Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations.
- International Journal of Pharmaceutical and Phytopharmacological Research, A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
- PMC, Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
- BenchChem, A Researcher's Guide to Chiral Stationary Phases: A Comparative Analysis for Enantioseparation.
- PubMed, Progress in Chiral Stationary Phases Based on Proteins and Glycoproteins.
- PubMed, Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview.
- PubMed Central, Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications.
- Chromatography Online, Review of Chiral Stationary Phase Development and Chiral Applications.
- Chiralpedia, Protein-based CSPs.
- BenchChem, A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Hydroxyomeprazole.
- ResearchGate, Structures of the polysaccharide-based chiral stationary phases used in this study.
- ResearchGate, Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview | Request PDF.
- ResearchGate, Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases | Request PDF.
- SpringerLink, Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations.
- PubMed, Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview.
- ResearchGate, Macrocyclic Glycopeptide Chiral Stationary Phases | Request PDF.
- UNCW Institutional Repository, Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals.
- PubMed, High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in Chiral Stationary Phases Based on Proteins and Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-based CSPs – Chiralpedia [chiralpedia.com]
- 11. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 12. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Enantiomeric Excess for (2S)-2-amino-4-methyl-4-pentenoic acid
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral molecules is a critical parameter in the pharmaceutical industry, as enantiomers of the same compound can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess (ee) of (2S)-2-amino-4-methyl-4-pentenoic acid, a non-proteinogenic amino acid of interest in drug development. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis to aid in method selection.
Introduction to Chiral Analysis of Amino Acids
The precise quantification of enantiomers is paramount for ensuring the safety and efficacy of chiral drugs. (2S)-2-amino-4-methyl-4-pentenoic acid, with its unique structural features, presents a compelling case for the evaluation of various analytical strategies for ee determination. The choice of method depends on several factors, including the required sensitivity, sample matrix, availability of instrumentation, and the need for high-throughput analysis.[1] This guide will explore three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
HPLC is a cornerstone technique for the enantioselective analysis of amino acids.[1] The separation can be achieved through two main approaches: direct and indirect.
Direct Chiral HPLC
Direct methods employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. This approach is often preferred due to its simplicity, as it does not require derivatization of the analyte.[2]
Mechanism of Separation:
CSPs for amino acid analysis are often based on macrocyclic glycopeptides, crown ethers, or polysaccharide derivatives.[2][3] The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the chiral selector of the CSP and the enantiomers of the amino acid. For (2S)-2-amino-4-methyl-4-pentenoic acid, a teicoplanin-based CSP, such as Astec CHIROBIOTIC T, would be a suitable choice due to its proven efficacy in resolving underivatized amino acids.[2]
Experimental Workflow for Direct Chiral HPLC:
Caption: Workflow for direct chiral HPLC analysis.
Detailed Protocol for Direct Chiral HPLC:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact ratio should be optimized for the best resolution.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the (2S)-2-amino-4-methyl-4-pentenoic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC System and Column:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.[2]
-
-
Chromatographic Conditions:
-
Mobile Phase: e.g., Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (2S) and (2R) enantiomers based on the injection of a racemic standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100.
-
Indirect Chiral HPLC using Marfey's Reagent
Indirect methods involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase.[1] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used CDA for amino acids.[4][5]
Mechanism of Derivatization and Separation:
Marfey's reagent reacts with the primary amine group of the amino acid to form stable diastereomeric adducts. The different spatial arrangements of these diastereomers lead to different interactions with the achiral stationary phase (e.g., C18), resulting in their separation.[6] The "advanced Marfey's method" and the use of different stationary phases like C3 can further improve resolution.[5][7]
Experimental Workflow for Indirect Chiral HPLC (Marfey's Method):
Caption: Workflow for indirect chiral HPLC analysis using Marfey's reagent.
Detailed Protocol for Marfey's Method:
-
Derivatization:
-
In a vial, dissolve approximately 0.1 mg of the amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and quench by adding 100 µL of 2 M HCl.
-
Dilute the sample with the mobile phase before injection.
-
-
HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Achiral Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% B to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the diastereomers formed from the (2S) and (2R) enantiomers by analyzing a derivatized racemic standard.
-
Integrate the peak areas and calculate the enantiomeric excess as described previously.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis
GC-MS is a powerful technique for the enantiomeric analysis of volatile compounds. For amino acids, which are non-volatile, derivatization is necessary to increase their volatility and thermal stability.[8][9]
Mechanism of Derivatization and Separation:
A common derivatization strategy involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group.[8] The resulting N-acyl amino acid esters are volatile and can be separated on a chiral stationary phase, such as Chirasil-L-Val.[8][10]
Experimental Workflow for Chiral GC-MS:
Caption: Workflow for chiral GC-MS analysis of amino acids.
Detailed Protocol for Chiral GC-MS:
-
Derivatization:
-
Esterification: To a dried sample of the amino acid (approx. 0.1 mg), add 200 µL of 3 M HCl in n-butanol. Heat at 100 °C for 30 minutes. Evaporate the reagent under a stream of nitrogen.
-
Acylation: Add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 100 °C for 15 minutes. Evaporate the excess reagent and dissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
GC-MS System and Column:
-
GC-MS System: A standard GC-MS instrument.
-
Chiral Column: Chirasil-L-Val, 25 m x 0.25 mm, 0.16 µm film thickness.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 4 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the enantiomers based on their retention times from a derivatized racemic standard.
-
Use extracted ion chromatograms of characteristic fragment ions to improve quantification.
-
Integrate the peak areas and calculate the enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[11]
Mechanism of Enantiodiscrimination:
CSAs are enantiomerically pure compounds that interact non-covalently with the analyte enantiomers. These interactions, which can include hydrogen bonding and π-π stacking, create different magnetic environments for the nuclei of the two enantiomers, resulting in the splitting of their NMR signals.[12] The integration of these separated signals allows for the determination of the enantiomeric ratio.
Experimental Workflow for NMR with CSA:
Caption: Workflow for NMR analysis with a chiral solvating agent.
Detailed Protocol for NMR with CSA:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of the (2S)-2-amino-4-methyl-4-pentenoic acid sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add an equimolar amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a proton signal of the amino acid that shows clear separation for the two enantiomers in the presence of the CSA.
-
Carefully integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess from the integration values.
-
Comparison of Methods
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC (Marfey's) | Chiral GC-MS | NMR with CSA |
| Principle | Diastereomeric interaction with CSP | Diastereomer formation with CDA | Diastereomeric interaction with CSP after derivatization | Diastereomeric complex formation with CSA |
| Derivatization | Not required | Required | Required | Not required |
| Sensitivity | Moderate to High | High (due to chromophore) | Very High | Low |
| Sample Throughput | High | Moderate | Moderate | Low |
| Method Development | Can be complex (screening columns/mobile phases) | Relatively straightforward | Can be complex (optimizing derivatization and GC program) | Relatively simple |
| Instrumentation | Standard HPLC | Standard HPLC | GC-MS | High-field NMR |
| Robustness | Generally robust | Potential for side reactions/racemization | Potential for incomplete derivatization | Less prone to artifacts |
| Quantification | Good | Good | Excellent | Good, but requires careful integration |
Conclusion
The determination of the enantiomeric excess of (2S)-2-amino-4-methyl-4-pentenoic acid can be effectively achieved by several analytical techniques.
-
Direct Chiral HPLC is a powerful and straightforward method, particularly when a suitable chiral stationary phase is available. It offers high throughput and avoids the potential complications of derivatization.
-
Indirect Chiral HPLC using Marfey's reagent provides excellent sensitivity and is applicable to a wide range of amino acids. However, it requires an additional derivatization step.
-
Chiral GC-MS offers the highest sensitivity and is ideal for trace analysis, but the derivatization process can be more involved.
-
NMR with Chiral Solvating Agents is a non-destructive method that provides direct observation of the enantiomers in solution. Its lower sensitivity, however, may limit its application for trace-level quantification.
The selection of the most appropriate method will be dictated by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control in a drug development setting, direct chiral HPLC often represents the best balance of performance, speed, and simplicity.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. Available at: [Link]
-
Goodreid, J. D., & McIndoe, J. S. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161. Available at: [Link]
-
Fujii, Y., & Ikai, Y. (2006). GC-MS analysis of amino acid enantiomers as their N (O, S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279-295. Available at: [Link]
-
Kubo, T., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of natural products, 79(7), 1847–1854. Available at: [Link]
-
Lavery, P. (2023). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino acids, 53(3), 347–358. Available at: [Link]
-
ResearchGate. TIC GC/MS chromatogram of the chiral amino acid analysis... Available at: [Link]
-
ResearchGate. Marfey's reagent for chiral amino acid analysis: A review. Available at: [Link]
-
ACS Omega. Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Available at: [Link]
-
Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
ResearchGate. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Available at: [Link]
-
ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Available at: [Link]
-
ResearchGate. Fig. 2 TIC GC/MS chromatogram of the chiral amino acid analysis... Available at: [Link]
-
AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]
-
MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available at: [Link]
-
PMC - NIH. Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. Available at: [Link]
-
ResearchGate. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Available at: [Link]
-
UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]
-
Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available at: [Link]
-
ACS Publications. Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. Available at: [Link]
-
ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S)-2-amino-4-methyl-4-pentenoic acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2S)-2-amino-4-methyl-4-pentenoic acid, a non-standard amino acid. In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, this protocol is built upon established principles of laboratory safety, regulatory compliance, and data from structurally analogous compounds. The core principle guiding this procedure is caution: treating the compound as hazardous to ensure the protection of personnel and the environment.
Hazard Assessment and the Principle of Analogy
The precautionary principle dictates that in the absence of complete data, we must handle (2S)-2-amino-4-methyl-4-pentenoic acid as a hazardous waste. This approach is in line with guidelines from the U.S. Environmental Protection Agency (EPA) and the National Institutes of Health (NIH), which require a thorough hazardous waste determination for all chemical waste generated in a laboratory.[1][2][3]
| Analogous Compound | CAS No. | Observed Hazards | Disposal Recommendation |
| 2-Methyl-4-pentenoic acid | 1575-74-2 | Acute oral toxicity, causes severe skin burns and eye damage.[4][5][6] | Dispose of contents/container to an approved waste disposal plant.[4][6] |
| 4-Pentenoic acid | 591-80-0 | Combustible liquid, harmful if swallowed, causes severe skin burns and eye damage.[7] | Dispose of contents/container to an approved waste disposal plant.[7] |
This table summarizes hazard information from Safety Data Sheets of structurally similar compounds, forming the basis for our cautious disposal protocol.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) and guidelines provided by the NIH.[8][9][10][11]
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing appropriate PPE. The SDS for analogous compounds specifies the following:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[5]
Step 2: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions.[8][9]
-
Do Not Mix: Do not mix (2S)-2-amino-4-methyl-4-pentenoic acid waste with other waste streams, especially strong oxidizing agents, bases, or reactive metals.[9]
-
Solid Waste: Collect solid (2S)-2-amino-4-methyl-4-pentenoic acid or materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing (2S)-2-amino-4-methyl-4-pentenoic acid in a separate, leak-proof, and shatter-resistant container (e.g., a coated glass or polyethylene bottle). The container must be compatible with the solvent used. Place liquid waste containers in secondary containment to prevent spills.[8][9]
-
Sharps: Any sharps (needles, scalpels) contaminated with the compound must be disposed of in a designated sharps container that is also treated as hazardous chemical waste.
Step 3: Labeling the Hazardous Waste Container
The EPA requires specific information on hazardous waste labels.[2] Your institution's Environmental Health and Safety (EHS) office will provide the exact label format.
-
The words "Hazardous Waste" must be prominent.[2]
-
The full chemical name: "(2S)-2-amino-4-methyl-4-pentenoic acid" . Avoid abbreviations or formulas.
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the hazards associated with the waste (e.g., "Corrosive," "Toxic"). Based on analogs, "Corrosive" and "Harmful if Swallowed" are appropriate.[4][7]
-
The accumulation start date (the date the first drop of waste was added to the container).
-
Your name, laboratory number, and contact information.
Step 4: Storage in a Satellite Accumulation Area (SAA)
The designated area in your lab where the waste is generated and stored is known as a Satellite Accumulation Area (SAA).[2]
-
The waste container must be stored at or near the point of generation and under the control of the laboratory personnel.[2]
-
Keep the container securely closed at all times, except when adding waste.[8][9]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[11]
Step 5: Arranging for Disposal
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS or hazardous waste management office to schedule a pickup.
-
Chemical waste must typically be picked up within a specific timeframe (e.g., 60 days at NIH facilities) from the accumulation start date.[8][9]
-
Forbidden Disposal Methods:
-
DO NOT pour (2S)-2-amino-4-methyl-4-pentenoic acid down the sink.[9][11][12] Unapproved drain disposal of chemicals can interfere with wastewater treatment processes and harm the environment.[12]
-
DO NOT dispose of this compound in the regular trash or in medical/biohazardous waste boxes.[9][10]
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[9][11]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe disposal of (2S)-2-amino-4-methyl-4-pentenoic acid.
Caption: Decision workflow for proper disposal of (2S)-2-amino-4-methyl-4-pentenoic acid.
Conclusion: Fostering a Culture of Safety
Proper chemical waste management is not merely a regulatory hurdle; it is a cornerstone of a responsible and safe research environment. By following this guide, you ensure the safe disposal of (2S)-2-amino-4-methyl-4-pentenoic acid, protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management plan and contact your EHS department with any questions.
References
-
NIH Waste Disposal Guide 2022 . National Institutes of Health.
-
NIH Waste Disposal Guide 2022 - Chemical Waste . National Institutes of Health.
-
The NIH Drain Discharge Guide . National Institutes of Health.
-
NIH Waste Disposal Guide . National Institutes of Health.
-
NIH Waste Disposal Guide 2022 (General Waste Section) . National Institutes of Health.
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency.
-
Managing Hazardous Chemical Waste in the Lab . American Chemical Society.
-
EPA tweaks hazardous waste rules for academic labs . Chemistry World.
-
SAFETY DATA SHEET - 2-Methyl-4-pentenoic acid . Fisher Scientific.
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency.
-
4-Pentenoic acid, 2-methyl- SDS . Synerzine.
-
SAFETY DATA SHEET - 2-Methyl-4-pentenoic acid . Thermo Fisher Scientific.
-
Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health & Safety.
-
4-Pentenoic acid, 2-acetyl-, methyl ester SDS . ECHEMI.
-
SAFETY DATA SHEET - 4-Pentenoic acid . Fisher Scientific.
-
SAFETY DATA SHEET - 4-Pentenoic acid . Sigma-Aldrich.
Sources
- 1. epa.gov [epa.gov]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. synerzine.com [synerzine.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. mwcog.org [mwcog.org]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
